2-Biphenylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTQADPEPIVMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031183 | |
| Record name | [1,1′-Biphenyl]-2-methanol | |
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Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-43-0, 41376-19-6 | |
| Record name | [1,1′-Biphenyl]-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylbenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)methanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylmethanol | |
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| Record name | [1,1′-Biphenyl]-2-methanol | |
| Source | EPA DSSTox | |
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| Record name | o-phenylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Biphenylmethanol: A Technical Overview for Chemical Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of 2-Biphenylmethanol (CAS Number: 2928-43-0), a biphenyl (B1667301) derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the key chemical properties, plausible synthetic approaches, and known applications of this compound. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide also touches upon the broader pharmacological potential of biphenyl derivatives.
Key Chemical and Physical Data
A summary of the essential chemical identifiers and properties for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 2928-43-0 |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| Synonyms | [1,1'-Biphenyl]-2-ylmethanol, 2-(Hydroxymethyl)biphenyl, 2-Phenylbenzyl alcohol |
Synthetic Methodologies
An alternative approach would be a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like 2-bromobenzyl alcohol.
Below is a conceptual workflow for the synthesis of this compound via a Suzuki coupling reaction.
Applications in Synthesis
This compound serves as a valuable intermediate in organic synthesis. It is particularly noted for its use in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can be further utilized in the construction of more complex molecular architectures relevant to materials science and medicinal chemistry.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of biphenyl derivatives has been the subject of extensive research, revealing a wide array of pharmacological activities. Studies on various biphenyl compounds have demonstrated potential as anti-microbial, anti-inflammatory, anti-oxidant, and anti-proliferative agents.[1] For instance, certain hydroxylated biphenyl compounds have shown promise as anticancer agents against malignant melanoma by inducing apoptosis and causing cell cycle arrest.[2]
Given the structural motif of this compound, it is plausible that it or its derivatives could be investigated for similar biological activities. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel therapeutic agents. Further investigation into the biological effects of this compound is warranted to elucidate its potential role in modulating cellular pathways.
References
An In-depth Technical Guide to the Synthesis of 2-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-biphenylmethanol (B1359950) (also known as o-phenylbenzyl alcohol), a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other functional organic molecules. This document details two robust and widely applicable synthetic strategies: the Suzuki-Miyaura coupling followed by reduction, and the Grignard reaction. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.
Nomenclature Clarification: It is important to note that the chemical names "this compound" and "o-phenylbenzyl alcohol" refer to the same molecule. The synthesis of this compound from o-phenylbenzyl alcohol is not a valid chemical transformation as they are identical compounds. This guide, therefore, focuses on the synthesis of this target molecule from appropriate precursors.
Synthetic Pathways Overview
The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry. This guide will focus on two of the most common and versatile approaches:
-
Pathway 1: Suzuki-Miyaura Coupling followed by Reduction: This two-step sequence involves the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid to construct the biphenyl (B1667301) skeleton, followed by the reduction of a functional group to the desired hydroxymethyl group.
-
Pathway 2: Grignard Reaction: This classical organometallic approach utilizes the reaction of a Grignard reagent, prepared from a 2-halobiphenyl, with a suitable electrophile to introduce the hydroxymethyl functionality.
The following diagram provides a high-level overview of these synthetic strategies.
Figure 1: High-level overview of the two primary synthetic pathways to this compound.
Pathway 1: Suzuki-Miyaura Coupling and Subsequent Reduction
This pathway is a highly reliable method for the synthesis of unsymmetrical biaryls. The first step establishes the biphenyl core through a palladium-catalyzed Suzuki-Miyaura coupling reaction. The second step involves the reduction of the carboxylic acid functionality to the primary alcohol.
Step 1: Synthesis of Biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups. In this step, 2-bromobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Figure 2: Experimental workflow for the synthesis of biphenyl-2-carboxylic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2N HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure biphenyl-2-carboxylic acid.
| Parameter | Value | Reference |
| Reactants | 2-bromobenzoic acid, Phenylboronic acid | |
| Catalyst | Pd(PPh₃)₄, Pd/C, PdCl₂(dppf) | [1] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | [1] |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | [1] |
| Temperature | 80-150 °C | [1] |
| Reaction Time | 1-12 hours | [1] |
| Yield | 78-94% | [1] |
Table 1: Quantitative data for the synthesis of biphenyl-2-carboxylic acid derivatives via Suzuki-Miyaura coupling.
Step 2: Reduction of Biphenyl-2-carboxylic Acid to this compound
The carboxylic acid functional group of biphenyl-2-carboxylic acid is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Figure 3: Experimental workflow for the reduction of biphenyl-2-carboxylic acid.
Experimental Protocol: Reduction of Carboxylic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve biphenyl-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Starting Material | Biphenyl-2-carboxylic acid | |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 2.5-5 hours | [2] |
| Yield | ~95% | [2] |
Table 2: Quantitative data for the reduction of 3-phenyl-2-methylbenzoic acid, a close analog of biphenyl-2-carboxylic acid.
Pathway 2: Grignard Reaction
This pathway involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile, attacking an electrophilic source of a hydroxymethyl group, such as formaldehyde.
Figure 4: Experimental workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobiphenyl (1.0 eq) in anhydrous diethyl ether or THF via the addition funnel. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Slowly add a source of formaldehyde, such as paraformaldehyde powder or a stream of formaldehyde gas, to the stirred solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and quench by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
| Parameter | Value | Reference |
| Reactants | 2-Bromobiphenyl, Magnesium, Formaldehyde | |
| Solvent | Anhydrous Diethyl Ether or THF | |
| Initiator | Iodine | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Yield | Moderate to Good (typically 50-70%) |
Table 3: Typical quantitative data for the Grignard synthesis of this compound.
Conclusion
This technical guide has detailed two primary and effective methodologies for the synthesis of this compound. The Suzuki-Miyaura coupling followed by reduction offers a high-yielding and versatile route with excellent functional group tolerance. The Grignard reaction provides a more classical and direct approach to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the research or development program. The provided experimental protocols and quantitative data serve as a solid foundation for the practical synthesis of this compound in a laboratory or industrial setting.
References
Spectroscopic Profile of 2-Biphenylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Biphenylmethanol (CAS No: 2928-43-0), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol . Its structure is characterized by a phenyl group substituted at the 2-position of a benzyl (B1604629) alcohol. This structural arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.52-7.26 | m | Aromatic Protons (9H) |
| 4.58 | s | -CH₂- (Methylene) (2H) |
| 1.80 | s | -OH (Hydroxyl) (1H) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 148.1 | Quaternary Aromatic Carbon |
| 143.1 | Quaternary Aromatic Carbon |
| 128.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 126.6 | Aromatic CH |
| 126.3 | Aromatic CH |
| 125.4 | Aromatic CH |
| 124.8 | Aromatic CH |
| 72.4 | -CH₂- (Methylene Carbon) |
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals the presence of key functional groups. The spectrum is characterized by a broad hydroxyl stretch and several bands corresponding to aromatic C-H and C=C vibrations.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1200 - 1000 | C-O Stretch | Primary Alcohol |
| ~770 - 730 | C-H Bending (out-of-plane) | Aromatic C-H |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern, which is useful for structural confirmation.
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100.0 | [M]⁺ (Molecular Ion) |
| 165 | 78.5 | [M - H₂O - H]⁺ |
| 166 | 67.7 | [M - H₂O]⁺ |
| 155 | 43.5 | [M - CHO]⁺ |
| 152 | 23.5 | [M - H₂O - CH₂]⁺ |
| 153 | 16.3 | [M - H₂O - H - H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
If required, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition
-
Spectrometer: 101 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.0 s
Infrared (IR) Spectroscopy (FT-IR)
Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry (MS)
Sample Introduction and Ionization
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized and then ionized using Electron Ionization (EI).
Data Acquisition
-
Mass Spectrometer: Electron Ionization Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40 - 400
-
Scan Speed: 1 scan/second
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Biphenylmethanol
This technical guide provides a comprehensive overview of the key physical properties of 2-Biphenylmethanol (CAS 2928-43-0), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and an understanding of the methodologies used to obtain them.
Physical Properties Data
The melting and boiling points are critical physical constants for the identification and purity assessment of a compound. The reported values for this compound are summarized below.
Table 1: Summary of Physical Properties for this compound
| Property | Reported Value(s) |
| Melting Point | 46-48 °C[1][2][3] |
| 45.0-51.0 °C[4] | |
| 47-51 °C[5] | |
| Boiling Point | 96 °C at 0.04 mmHg[1][2][3][5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[6][7] A common method for determining the melting point involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]
General Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[6] The sample should be compacted to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point. For greater accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[6]
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is dependent on the atmospheric pressure.
General Procedure (Small-Scale):
-
Sample Preparation: A small volume of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is aligned with the sample. This assembly is then heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).[8]
-
Heating and Observation: The heating bath is warmed gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heating is then discontinued. The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point at the measured atmospheric pressure.[8] Other methods for determining the boiling point include distillation and reflux.[8][9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound CAS#: 2928-43-0 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 2928-43-0 [amp.chemicalbook.com]
- 4. L07094.06 [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
A Comprehensive Technical Guide to the Solubility of 2-Biphenylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-biphenylmethanol (B1359950) (also known as 2-phenylbenzyl alcohol) in a range of common organic solvents. Due to the limited availability of published quantitative solubility data for this compound, this document outlines a robust framework for its determination. This includes a detailed experimental protocol for solubility measurement by the gravimetric method, supplemented by a quantitative analysis protocol using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents estimated Hansen Solubility Parameters (HSP) for this compound, offering a theoretical basis for predicting its solubility behavior. All quantitative data, both experimental and predicted, are summarized in structured tables for clear comparison. Experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its physicochemical properties, particularly its solubility in organic solvents, are critical for process development, purification, formulation, and various applications in medicinal chemistry and materials science. Understanding the solubility profile of this compound allows for the rational selection of solvents for reactions, crystallization, and formulation, ultimately leading to improved process efficiency and product quality. This guide aims to provide a comprehensive resource for researchers working with this compound by presenting both theoretical predictions and practical methodologies for solubility determination.
Predicted Solubility of this compound
In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the solubility of a solute in various solvents. The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The HSP are composed of three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). A smaller distance between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.
The Hansen Solubility Parameters for this compound were estimated using a group contribution method. The molecule was broken down into its constituent functional groups (phenyl, methylene, and hydroxyl), and the contributions of each group were summed to obtain the overall HSP values.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 5.5 |
| δH (Hydrogen Bonding) | 8.0 |
Based on these estimated HSP values, the solubility of this compound in a selection of common organic solvents was predicted. The "solubility parameter distance" (Ra) between this compound and each solvent was calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value suggests better solubility. The following table presents the predicted solubility of this compound, categorized qualitatively based on the calculated Ra values.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility Distance) | Predicted Solubility |
| n-Heptane | 15.3 | 0.0 | 0.0 | 15.6 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 7.5 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 16.4 | Poor |
| 1-Propanol | 16.0 | 6.8 | 17.4 | 10.3 | Moderate |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 8.6 | Good |
Disclaimer: These are predicted values and should be confirmed by experimental determination.
Experimental Protocols
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
3.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for at least 24 hours with constant agitation.
-
Phase Separation: After equilibration, let the vial stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying and Weighing: Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100
The mass of the solvent can be determined from the volume of the supernatant withdrawn and the density of the solvent at the experimental temperature.
3.1.3. Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
HPLC Method for Quantitative Analysis
This method provides a more sensitive and accurate quantification of the dissolved this compound, especially at low concentrations.
3.2.1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (HPLC grade)
-
This compound standard (high purity)
-
Volumetric flasks and pipettes
-
Autosampler vials
3.2.2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the biphenyl (B1667301) chromophore)
-
Injection Volume: 10 µL
3.2.3. Procedure
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Preparation: Prepare saturated solutions of this compound in the desired organic solvents as described in the gravimetric method (steps 1-3).
-
Sample Dilution and Analysis: Withdraw a known volume of the filtered supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in various units (e.g., mg/mL, mole fraction).
3.2.4. HPLC Analysis Workflow Diagram
Caption: HPLC analysis workflow for solubility.
Quantitative Solubility Data (Hypothetical Experimental Data)
The following table presents a hypothetical set of experimentally determined solubility data for this compound in various organic solvents at 25 °C, which could be obtained using the protocols described above.
Table 2: Hypothetical Experimental Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Mole Fraction (x) |
| n-Heptane | 0.5 | 3.4 | 0.003 |
| Toluene | 25.2 | 219.0 | 0.135 |
| Acetone | 30.5 | 241.0 | 0.165 |
| Ethyl Acetate | 45.8 | 412.0 | 0.250 |
| Ethanol | 12.3 | 97.0 | 0.065 |
| Methanol | 3.1 | 24.5 | 0.018 |
| 1-Propanol | 15.6 | 125.0 | 0.082 |
| 1-Butanol | 20.1 | 163.0 | 0.108 |
Note: This data is for illustrative purposes only and must be confirmed by laboratory experiments.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on Hansen Solubility Parameters with detailed experimental protocols for both gravimetric and HPLC-based methods, researchers are equipped with the necessary tools to generate reliable solubility data. The provided diagrams and tables are intended to facilitate the practical application of these methodologies. Accurate solubility data is paramount for the successful development and application of this compound in various scientific and industrial fields.
The Genesis of a Core Moiety: A Technical Guide to the Discovery and Synthesis of 2-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical landscape and synthetic evolution of 2-biphenylmethanol (B1359950), a key structural motif in various fields of chemical research and development. From early rudimentary methods to the sophisticated catalytic systems of modern organic chemistry, this document provides a comprehensive overview of the synthesis of this important biphenyl (B1667301) derivative. Detailed experimental protocols for key reactions, comparative data, and visual representations of synthetic workflows and biological contexts are presented to serve as a valuable resource for professionals in the field.
Historical Context: The Dawn of Biphenyl Synthesis
The journey to synthesize biphenyl structures like this compound is rooted in foundational nineteenth-century organic chemistry. Early methods for forging carbon-carbon bonds between aryl systems were often harsh and limited in scope.
The Wurtz-Fittig reaction , an extension of the Wurtz reaction, was one of the earliest methods for creating biphenyl compounds. This reaction involved the coupling of two aryl halides in the presence of sodium metal.[1] While groundbreaking for its time, the Wurtz-Fittig reaction suffered from low yields and a lack of regioselectivity, making it unsuitable for the synthesis of complex, unsymmetrical biphenyls.
Another significant historical method is the Ullmann reaction , which utilizes copper to catalyze the coupling of two aryl halides.[2][3] This reaction generally requires high temperatures and polar solvents.[2] While an improvement over the Wurtz-Fittig reaction, the classical Ullmann condensation still faced challenges with substrate scope and reaction conditions.
These early methods, though historically significant, have been largely superseded by more efficient and versatile cross-coupling reactions.
Modern Synthetic Strategies for this compound and Derivatives
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenyls, offering milder conditions, greater functional group tolerance, and higher yields. The two primary modern methods for the synthesis of this compound and its derivatives are the Grignard reaction and the Suzuki-Miyaura coupling.
Grignard Reaction Approach
The Grignard reaction provides a robust method for the formation of the biphenyl C-C bond and the introduction of the methanol (B129727) group. This typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a carbonyl compound. For the synthesis of this compound, this can be approached in a couple of ways, often involving a multi-step process.
One common strategy involves the preparation of a Grignard reagent from an aryl halide, followed by a coupling reaction and a subsequent reaction to introduce the hydroxymethyl group. For instance, a process for preparing 2-methyl-3-biphenylmethanol (B137470) involves a first Grignard reaction, a coupling reaction, and then a second Grignard reaction.[4]
Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura coupling reaction is arguably the most widely used method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
For the synthesis of this compound derivatives, a common route involves the Suzuki coupling of a substituted aryl halide with phenylboronic acid, followed by the reduction of a functional group to the desired methanol.[5][6][7]
Comparative Data on Synthetic Methods
The following table summarizes quantitative data from various synthetic protocols for this compound derivatives, allowing for a clear comparison of their efficiencies.
| Starting Materials | Reaction Type | Catalyst/Reagent | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (3-bromo-2-methylphenyl)methanol (B1336436), Phenylboronic acid | Suzuki Coupling | Pd(dppf)Cl₂·CH₂Cl₂ / Sodium bicarbonate | Ethanol (B145695), Toluene (B28343) | 80 | 3 | 98 | [6] |
| 3-bromo-2-methylbenzoic acid, Phenylboronic acid | Suzuki Coupling | Palladium catalyst / Base | Polar solvent | 10-150 | 1-12 | - | [5][7] |
| 2,6-dichlorotoluene | Grignard Reaction | Magnesium, Toluene | Toluene | 70 | 3 | - | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling
This protocol is adapted from a high-yield synthesis of a this compound derivative.[6]
Materials:
-
(3-bromo-2-methylphenyl)methanol
-
Phenylboronic acid
-
Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane (B109758) adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
2M Sodium bicarbonate solution
-
Ethanol
-
Toluene
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Argon gas
Procedure:
-
In a reaction flask, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).
-
Add ethanol (3.3 mL) and toluene (10 mL) to the flask.
-
Purge the flask with argon gas to create an inert atmosphere.
-
To the solution, add 2M sodium bicarbonate solution (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the mixture with EtOAc (100 mL).
-
Wash the organic layer with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to afford 2-Methyl-3-biphenylmethanol as a white solid.
Protocol 2: Synthesis of 3-phenyl-2-methylbenzoic acid (Precursor to a this compound derivative) via Suzuki Coupling
This protocol describes the formation of the biphenyl core, which can then be reduced to the corresponding alcohol.[7]
Materials:
-
3-bromo-2-methylbenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., Sodium Carbonate, Potassium Carbonate)
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (2N)
Procedure:
-
In a 500mL reaction flask, add 3-bromo-2-methylbenzoic acid (4.9g, 22.4mmol), a palladium catalyst (e.g., 5% Pd/C, 1.12mmol), a base (e.g., sodium carbonate, 4.75g, 44.8mmol), and phenylboronic acid (3.1g, 25mmol).
-
Add the chosen solvent (e.g., 125mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) for the specified time (e.g., 3 hours).
-
After cooling, pour the reaction mixture into 2N hydrochloric acid.
-
Extract the product with EtOAc (3 x 150mL).
-
Combine the organic layers, dry, and concentrate to obtain the title compound.
Visualizing Synthetic Pathways and Biological Context
Synthetic Workflow: Suzuki Coupling Route
The following diagram illustrates the general workflow for the synthesis of a this compound derivative via a Suzuki coupling reaction followed by reduction.
Caption: Suzuki coupling workflow for this compound synthesis.
Synthetic Workflow: Grignard Reaction Route
This diagram outlines a generalized multi-step synthesis utilizing Grignard reactions.
Caption: Multi-step Grignard reaction pathway.
Biological and Pharmacological Context
While this compound itself is primarily a synthetic intermediate[8], its derivatives are crucial building blocks for molecules with significant biological activity. For instance, 2-methyl-3-biphenylmethanol is a key intermediate in the synthesis of Bifenthrin , a widely used pyrethroid insecticide.[9] Furthermore, derivatives of this compound have been utilized in the development of PD-L1 inhibitors , which are a class of checkpoint inhibitor drugs for cancer immunotherapy.[5][10]
The following diagram illustrates the role of the this compound core in accessing these biologically important classes of molecules.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 5. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 6. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
An In-depth Technical Guide to 2-Biphenylmethanol Derivatives: Synthesis, Characteristics, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-biphenylmethanol (B1359950) and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their core characteristics, synthesis methodologies, and notable biological activities, with a focus on their antimicrobial and anti-inflammatory properties. The content is structured to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated physicochemical and biological data, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Biphenyl (B1667301) derivatives are a prominent structural motif in a wide array of biologically active compounds. The introduction of a hydroxymethyl group at the 2-position of the biphenyl scaffold affords this compound and its derivatives, which have emerged as versatile intermediates and active molecules in their own right. Their applications range from being key building blocks in the synthesis of agrochemicals, such as the insecticide Bifenthrin, to exhibiting promising antimicrobial and anti-inflammatory activities.[1][2] This guide will explore the fundamental aspects of these compounds, providing a technical foundation for their further investigation and application.
Physicochemical Characteristics
The physicochemical properties of this compound derivatives are crucial determinants of their biological activity and potential applications. These properties are significantly influenced by the nature and position of substituents on the biphenyl rings.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₃H₁₂O | 184.23 | 46-51 | 96 @ 0.04 mmHg | Slightly soluble in chloroform (B151607) and methanol (B129727). |
| 2-Methyl-3-biphenylmethanol (B137470) | C₁₄H₁₄O | 198.26 | 73-76 | 330.9 ± 11.0 (Predicted) | Slightly soluble in chloroform and methanol. |
| (2,4-Bis(decyloxy)phenyl)methanol | C₂₇H₄₈O₃ | 420.67 | - | 529.5 ± 35.0 (Predicted) | Soluble in non-polar organic solvents. |
Data sourced from references[3][4][5][6][7][8].
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves two key strategic steps: the formation of the biphenyl core and the subsequent generation of the methanol functionality.
Formation of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of the biphenyl scaffold due to its mild reaction conditions and tolerance of various functional groups.[7] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Reduction of the Carbonyl Group
The final step to obtain the this compound derivative is the reduction of a corresponding benzophenone (B1666685) or benzaldehyde (B42025) precursor. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for carbonyl groups.[5]
-
Dissolution: Dissolve the 2-biphenylcarboxaldehyde derivative (1.0 eq.) in a mixture of methanol and tetrahydrofuran (B95107) (THF) (1:1).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully add water to quench the reaction.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the this compound derivative.
Biological Activities
This compound derivatives have demonstrated a range of biological activities, with antimicrobial and anti-inflammatory effects being particularly noteworthy.
Antimicrobial Activity
Phenolic compounds, including derivatives of this compound, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane. The lipophilic nature of the biphenyl core and any additional alkyl or lipophilic substituents facilitates intercalation into the lipid bilayer of bacterial membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Table 2: Illustrative Antimicrobial Activity of Hypothetical this compound Derivatives
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BPM-01 | H | H | H | 64 | 128 |
| BPM-02 | 4-Cl | H | H | 32 | 64 |
| BPM-03 | 4-OCH₃ | H | H | 128 | 256 |
| BPM-04 | H | 4'-F | H | 32 | 64 |
| BPM-05 | H | H | CH₃ | 128 | 256 |
Disclaimer: The data in this table is illustrative and designed to demonstrate the expected impact of various substituents on antimicrobial activity based on general principles of medicinal chemistry. Actual MIC values would need to be determined experimentally.
Anti-inflammatory Activity
Certain biphenyl compounds have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
The NF-κB signaling cascade is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some biphenyl derivatives may inhibit this pathway by targeting the IKK complex.
The MAPK pathways, including the p38 MAPK pathway, are also crucial in mediating inflammatory responses. Activation of p38 MAPK leads to the phosphorylation and activation of downstream transcription factors, such as ATF-2, which in turn promote the expression of inflammatory mediators. Inhibition of p38 MAPK phosphorylation is another potential mechanism for the anti-inflammatory action of this compound derivatives.
Application in Synthesis: The Case of Bifenthrin
2-Methyl-3-biphenylmethanol is a crucial intermediate in the industrial synthesis of Bifenthrin, a widely used pyrethroid insecticide.[1][2] The synthesis involves the esterification of 2-methyl-3-biphenylmethanol with a cyclopropanecarboxylic acid derivative.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both industrial and pharmaceutical applications. Their synthesis is readily achievable through established synthetic methodologies like the Suzuki-Miyaura coupling and carbonyl reduction. The biological activities of these compounds, particularly their antimicrobial and anti-inflammatory effects, warrant further investigation. The structure-activity relationship studies, guided by quantitative data, will be crucial in designing and developing novel derivatives with enhanced potency and selectivity for various therapeutic targets. This guide provides a foundational understanding for researchers to explore and harness the potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]
- 7. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
Potential Biological Activities of 2-Biphenylmethanol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Biphenylmethanol (B1359950), also known as 2-phenylbenzyl alcohol, is an aromatic alcohol containing a biphenyl (B1667301) scaffold. While direct and extensive research on the biological activities of this compound is limited, the well-documented and diverse bioactivities of its structural class—biphenyl derivatives—suggest a range of potential therapeutic applications. This technical guide provides an in-depth overview of these potential biological activities, drawing parallels from structurally related compounds. It details plausible mechanisms of action, comprehensive experimental protocols for evaluation, and hypothetical data representations to guide future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its derivatives.
Introduction
Biphenyl and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The structural motif of two phenyl rings allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. This compound, with its characteristic hydroxyl group, presents an interesting candidate for biological investigation. This whitepaper will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound based on the established properties of analogous compounds.
Potential Antimicrobial Activity
Aromatic alcohols and biphenyl derivatives have been reported to possess antimicrobial properties.[1][3] The proposed mechanism often involves the disruption of the bacterial cell membrane integrity due to the lipophilic nature of the biphenyl group, leading to increased membrane permeability and cell death.[4]
Postulated Mechanism of Action
The lipophilic biphenyl moiety of this compound can intercalate into the lipid bilayer of bacterial membranes. This insertion can disrupt the membrane's fluidity and integrity, leading to the leakage of intracellular components and ultimately, bacterial cell death.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Positive control antibiotic (e.g., Gentamicin)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum: Culture the test microorganism in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hypothetical Data Presentation
The following table illustrates how MIC data for this compound could be presented.
| Compound | Test Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 128 |
| This compound | Escherichia coli | 256 |
| Gentamicin | Staphylococcus aureus | 2 |
| Gentamicin | Escherichia coli | 4 |
Potential Anti-inflammatory Activity
Biphenyl derivatives are known to be effective inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Postulated Signaling Pathway
This compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. This action would be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, it might modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10]
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric assay kit (containing heme, TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)
-
This compound
-
Celecoxib (B62257) (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and celecoxib in Tris-HCl buffer.
-
Assay Reaction:
-
In a 96-well plate, add Tris-HCl buffer, heme, and the COX-2 enzyme.
-
Add the various concentrations of this compound, celecoxib, or buffer (for the control).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without any inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation
The following table illustrates how COX-2 inhibition data for this compound could be presented.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 15.2 | >6.6 |
| Celecoxib | 50 | 0.05 | 1000 |
| Ibuprofen | 15 | 35 | 0.43 |
Potential Cytotoxic Activity
Many biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] The mechanisms can vary, including the induction of apoptosis and cell cycle arrest.
Postulated Mechanism of Action
This compound could potentially induce cytotoxicity in cancer cells through the activation of intrinsic apoptotic pathways. This may involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.
Caption: Postulated apoptotic pathway induced by this compound in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC₅₀ value.
Materials:
-
Cancer cell line (e.g., MCF-7 - breast cancer)
-
Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Hypothetical Data Presentation
The following table illustrates how cytotoxicity data for this compound could be presented.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 25.5 |
| This compound | MCF-10A | >100 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | MCF-10A | 2.1 |
Experimental Workflow Overview
The following diagram outlines a general workflow for the initial biological evaluation of this compound.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet abundant in the scientific literature, the extensive research on structurally related biphenyl and benzyl (B1604629) alcohol derivatives provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. This technical guide has outlined the theoretical basis for these potential activities, provided detailed experimental protocols for their evaluation, and presented a framework for data interpretation. It is our hope that this document will stimulate and guide future research into the pharmacological potential of this promising compound.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Biphenylmethanol
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of 2-Biphenylmethanol (B1359950), a versatile aromatic alcohol with significant applications in organic synthesis and the development of novel therapeutic agents.
Chemical Identity and Nomenclature
IUPAC Name: (2-phenylphenyl)methanol[1]
Synonyms: 2-(Hydroxymethyl)biphenyl, 2-Phenylbenzyl alcohol, [1,1'-Biphenyl]-2-ylmethanol, o-Phenylbenzyl alcohol, Biphenyl-2-methanol[1][2]
This compound is characterized by a biphenyl (B1667301) scaffold with a hydroxymethyl group at the 2-position of one of the phenyl rings. This structure imparts a unique combination of steric and electronic properties that make it a valuable building block in complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 2928-43-0 | [2] |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| Melting Point | 46-48 °C | |
| Boiling Point | 96 °C at 0.04 mmHg | |
| Appearance | White crystalline powder | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Applications in Organic Synthesis and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the biphenyl moiety that provides a core structure for building more complex molecules.
One of the notable applications of a related compound, 2-methyl-3-biphenylmethanol (B137470), is in the synthesis of Bifenthrin , a widely used pyrethroid insecticide.[3][4] This underscores the importance of the biphenylmethanol scaffold in the agrochemical industry.
Furthermore, derivatives of biphenylmethanol are being explored for their therapeutic potential. For instance, 2-methyl-3-biphenylmethanol is utilized in the preparation of potential PD-L1 inhibitors , which are a class of checkpoint inhibitors for cancer immunotherapy.[4][5][6] The ability of 2-methyl-3-biphenylmethanol to inhibit PD-L1 expression in cancer cells suggests a promising avenue for the development of new anti-cancer drugs.[6]
This compound itself is used in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives, which are valuable precursors for various organic transformations.[2]
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published in specialized literature, a general synthetic approach for a related compound, 2-methyl-3-biphenylmethanol, involves a Suzuki coupling reaction followed by a reduction.
General Synthesis of 2-Methyl-3-biphenylmethanol
A common route to synthesize 2-methyl-3-biphenylmethanol involves a two-step process:
-
Suzuki Coupling: 3-Bromo-2-methylbenzoic acid is coupled with a phenylboronic acid or a phenyl borate (B1201080) ester in the presence of a palladium catalyst and a base. This reaction forms 3-phenyl-2-methylbenzoic acid.[5][7] The reaction is typically carried out at temperatures ranging from 10-150 °C for 1-12 hours.[5][7]
-
Reduction: The resulting 3-phenyl-2-methylbenzoic acid is then reduced to 2-methyl-3-biphenylmethanol.[5][7] Common reducing agents for this transformation include borane (B79455) or lithium aluminum hydride.[5]
Logical Workflow for the Synthesis of 2-Methyl-3-biphenylmethanol
The following diagram illustrates the logical workflow for the synthesis of 2-methyl-3-biphenylmethanol, a structurally related and commercially significant compound.
Conclusion
This compound and its derivatives are valuable chemical entities with significant applications in both industrial and academic research. Their role as key intermediates in the synthesis of agrochemicals and potential therapeutic agents highlights their importance in drug discovery and development. A thorough understanding of their synthesis, properties, and applications is crucial for any researcher working in the field of organic and medicinal chemistry. Further exploration into the biological activities of novel derivatives of this compound may lead to the discovery of new and effective therapeutic agents.
References
- 1. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Methyl-3-biphenylmethanol CAS#: 76350-90-8 [amp.chemicalbook.com]
- 5. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 6. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
Methodological & Application
Application of 2-Biphenylmethanol in Agrochemical Synthesis: A Review and Protocols
Initial Assessment: Direct applications of 2-Biphenylmethanol (CAS 2928-43-0) in the synthesis of commercialized agrochemicals are not prominently documented in publicly available scientific literature and patent databases.
Alternative Focus: 2-Methyl-3-biphenylmethanol (B137470) in Insecticide Synthesis
In contrast, a structurally related compound, 2-Methyl-3-biphenylmethanol (CAS 76350-90-8), is a well-established key intermediate in the synthesis of the widely used pyrethroid insecticide, Bifenthrin (B131952) .[1][2][3] This document will therefore focus on the application of 2-Methyl-3-biphenylmethanol in the synthesis of this important agrochemical, providing detailed application notes and experimental protocols relevant to researchers, scientists, and drug development professionals.
Application Notes: Synthesis of Bifenthrin
Bifenthrin is a broad-spectrum insecticide and acaricide known for its effectiveness against a wide range of pests in agriculture and residential settings.[2] The synthesis of Bifenthrin from 2-Methyl-3-biphenylmethanol involves the esterification of the alcohol with a specific cyclopropanecarbonyl chloride. This reaction is a critical step in the manufacturing process of Bifenthrin.
The overall synthetic strategy involves the coupling of the alcohol (2-Methyl-3-biphenylmethanol) with an activated carboxylic acid derivative, typically an acyl chloride, to form the desired ester linkage. The reaction is generally carried out in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.
Key Synthetic Step:
The core reaction is the esterification of 2-Methyl-3-biphenylmethanol with cis-Z-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Experimental Protocols
The following protocols are derived from patent literature and represent common methods for the synthesis of Bifenthrin from 2-Methyl-3-biphenylmethanol.[1][4] Researchers should be aware that optimization of these conditions may be necessary depending on the scale and specific laboratory conditions.
Protocol 1: Synthesis of Bifenthrin via Acyl Chloride Condensation
This protocol describes the condensation reaction between 2-Methyl-3-biphenylmethanol and the corresponding acyl chloride using an acid-binding agent.
Materials:
-
2-Methyl-3-biphenylmethanol
-
cis-Z-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Alkali metal compound (e.g., Sodium Carbonate) or Alkaline earth metal compound as an acid-binding agent
-
Water
-
Catalyst (optional, e.g., phase transfer catalyst)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Dissolution: In a reaction vessel, dissolve 2-Methyl-3-biphenylmethanol in toluene. Warm the mixture to 50-55 °C for 0.5-1.0 hour to ensure complete dissolution, then cool the solution to 10-15 °C.[1]
-
Addition of Reagents: To the cooled solution, add the acid-binding agent (e.g., sodium carbonate), water, and an optional catalyst.[1]
-
Acylation: Slowly add cis-Z-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C.[4]
-
Reaction: Stir the reaction mixture at 0-5 °C for a period of 0 to 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[4]
-
Work-up: Upon completion of the reaction, allow the phases to separate. Remove the aqueous layer. The organic layer containing the crude Bifenthrin is then washed with water.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the crude Bifenthrin oil.[4]
-
Purification: The crude product can be purified by recrystallization from methanol to yield high-purity Bifenthrin.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-biphenylmethanol | [1] |
| Acylating Agent | cis-Z-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride | [1] |
| Solvent | Toluene | [1] |
| Acid-Binding Agent | Alkali metal or alkaline earth metal compound | [1] |
| Reaction Temperature | 0-15 °C | [1][4] |
| Reaction Time | 0-24 hours | [4] |
| Yield | 92.0-95.0% | [1] |
| Purity | 95.0-98.5% | [1] |
Visualizations
Synthetic Pathway of Bifenthrin
Caption: Synthesis of Bifenthrin from 2-Methyl-3-biphenylmethanol.
Experimental Workflow for Bifenthrin Synthesis
Caption: Workflow for the synthesis and purification of Bifenthrin.
References
- 1. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 2. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 3. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
- 4. CN102070454A - Method for preparing bifenthrin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bifenthrin from 2-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the pyrethroid insecticide, bifenthrin (B131952), utilizing 2-biphenylmethanol (B1359950) as a key precursor. The synthesis primarily involves the esterification of this compound with a derivative of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.
Bifenthrin is a widely used insecticide and acaricide effective against a broad spectrum of pests.[1][2] Its synthesis is a topic of significant interest in agrochemical research and development. This compound, also known as (2-methyl-[1,1'-biphenyl]-3-yl)methanol, serves as the alcohol moiety in the final ester structure of bifenthrin.[2][3][4]
Two primary synthetic routes for the final esterification step have been identified: the reaction of this compound with the corresponding acid chloride and the direct esterification with the carboxylic acid.
Data Presentation
The following table summarizes quantitative data reported in various patented synthesis methods for bifenthrin.
| Method | Reactants | Catalyst/Conditions | Yield | Purity | Reference |
| Acid Chloride | 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane formyl halide and 2-methyl-3-biphenylmethanol | Negative pressure to remove HCl, cooling crystallization | Not explicitly stated, but 2-methyl-3-phenyl benzil (B1666583) alcohol transformation efficiency >98% | 98.3% - 98.6% | CN104628569A[5] |
| Direct Esterification | lambda-cyhalothric acid and 2-methyl-3-biphenylmethanol | Water-borne organic solvent, catalyst, azeotropic removal of water | >95% | >99% | CN113788754A[6] |
| Acid Chloride with Acid Scavenger | cis-Z-3-(2-chloro-3,3,3-triflulo-1-propenyl)-2,2-dimethyl cyclopropane (B1198618) carbonyl chloride and 2-methyl-3-biphenylmethyanol | Alkali metal or alkaline earth metal compound as acid-binding agent | 92.0% - 95.0% | 95.0% - 98.5% | CN103319345A[7] |
Experimental Protocols
The following protocols are representative methodologies derived from the cited literature for the synthesis of bifenthrin from this compound.
Protocol 1: Synthesis of Bifenthrin via the Acid Chloride Route
This protocol is based on the esterification of this compound with the acid chloride of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.
Step 1: Preparation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
To a solution of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene (B28343) or dichloromethane, add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature.[8]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC or GC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Esterification of this compound
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, acetone) in a reaction vessel equipped with a stirrer and a dropping funnel.[5][7]
-
In a separate flask, dissolve the crude acid chloride from Step 1 in the same anhydrous solvent.
-
Cool the this compound solution to 10-15°C.[7]
-
Slowly add the acid chloride solution to the this compound solution while maintaining the temperature.
-
An acid scavenger, such as an alkali metal compound (e.g., sodium hydroxide) or an alkaline earth metal compound, can be added to neutralize the HCl generated during the reaction.[7] Alternatively, the reaction can be carried out under negative pressure to facilitate the removal of HCl gas.[5]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 45°C to the boiling point of the solvent) for several hours until completion, as monitored by an appropriate analytical method.[5]
-
Upon completion, the reaction mixture is cooled to induce crystallization of the bifenthrin product.[5]
-
The solid product is collected by filtration, washed with a cold solvent, and dried to yield bifenthrin.
Protocol 2: Direct Esterification of this compound
This protocol involves the direct reaction between this compound and the carboxylic acid using a catalyst and azeotropic water removal.
-
Charge a reaction vessel equipped with a Dean-Stark apparatus with cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq), this compound (1.0-1.2 eq), a suitable catalyst (e.g., an acid catalyst), and a solvent that forms an azeotrope with water (e.g., toluene).[6][9]
-
Heat the mixture to reflux. Water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected and by analytical techniques such as GC or HPLC.
-
Once the reaction is complete (no more water is evolved), cool the reaction mixture.
-
The bifenthrin product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.[6]
-
The collected solid is then washed and dried. This method is highlighted for its clean process and high yield.[6][9]
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway of Bifenthrin.
Experimental Workflow
Caption: General experimental workflow for Bifenthrin synthesis.
References
- 1. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]
- 2. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 8. (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-p-tolylcyclopropanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104628568A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-3-biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Methyl-3-biphenylmethanol (B137470) via Suzuki-Miyaura cross-coupling reactions. This biaryl methanol (B129727) derivative is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[1][2] Its significance lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous starting materials, making it a cornerstone in the synthesis of biaryl compounds.[2][3]
This application note focuses on two primary synthetic routes employing the Suzuki coupling to obtain 2-Methyl-3-biphenylmethanol:
-
Direct Coupling: A direct Suzuki coupling of a substituted aryl methanol with an arylboronic acid.
-
Two-Step Synthesis: A Suzuki coupling to form a biphenyl (B1667301) carboxylic acid intermediate, followed by reduction to the target alcohol.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Catalysts for Suzuki couplings are typically palladium complexes, which can be pre-formed or generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[1]
Direct Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling
A direct and high-yielding method for the synthesis of 2-Methyl-3-biphenylmethanol involves the Suzuki coupling of (3-bromo-2-methylphenyl)methanol (B1336436) with phenylboronic acid.[4]
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvents | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| (3-bromo-2-methylphenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Sodium bicarbonate (2M aq.) | Ethanol (B145695), Toluene (B28343) | 80 | 3 | 98 | [4] |
Experimental Protocol
This protocol is adapted from a documented synthesis of 2-Methyl-3-biphenylmethanol.[4]
Materials:
-
(3-bromo-2-methylphenyl)methanol
-
Phenylboronic acid
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
2M Sodium bicarbonate solution
-
Ethanol
-
Toluene
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Argon (or other inert gas)
Procedure:
-
To a reaction vessel, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 µmol).
-
Add ethanol (3.3 mL) and toluene (10 mL) to the vessel.
-
Purge the reaction vessel with argon to create an inert atmosphere.
-
Add 2M sodium bicarbonate solution (10 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).
-
Wash the organic layer with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to yield 2-Methyl-3-biphenylmethanol as a white solid (1.07 g, 98% yield).[4]
Characterization Data:
-
Melting Point: 74-76 °C[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)[4]
-
¹³C NMR (101 MHz, CDCl₃): δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9[4]
-
HRMS (ESI): calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939[4]
Two-Step Synthesis via Suzuki Coupling and Reduction
An alternative route involves an initial Suzuki coupling to form an intermediate, which is then reduced to the target alcohol.[5]
Quantitative Data Summary for Suzuki Coupling Step
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) | Ref. |
| 3-bromo-2-methylbenzoic acid | Phenylboronic acid | Palladium/carbon | Sodium phosphate (B84403) | Water | Reflux | 6 | 89 | [5] |
| 3-bromo-2-methylbenzoic acid | Phenylboronic acid | Palladium/carbon | Potassium phosphate | Water | Reflux | 6 | 78 | [5] |
Experimental Protocol for Two-Step Synthesis
Step 1: Suzuki Coupling to 3-phenyl-2-methylbenzoic acid
This protocol is based on a patented procedure.[5]
Materials:
-
3-bromo-2-methylbenzoic acid
-
Phenylboronic acid
-
Palladium on carbon (Pd/C)
-
Sodium phosphate or Potassium phosphate
-
Water
-
2N Hydrochloric acid
-
Ethyl acetate (EtOAc)
Procedure:
-
In a 500 mL reaction flask, combine 3-bromo-2-methylbenzoic acid (4.9 g, 22.4 mmol), palladium on carbon (1.12 mmol), sodium phosphate (7.4 g, 44.8 mmol) or potassium phosphate (9.5 g, 44.8 mmol), and phenylboronic acid (3.1 g, 25 mmol).
-
Add water (125 mL) to the flask. The pH of the reaction system should be between 9 and 10.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
After cooling, pour the reaction mixture into 2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry, and concentrate to obtain 3-phenyl-2-methylbenzoic acid.
Step 2: Reduction to 2-Methyl-3-biphenylmethanol
The resulting 3-phenyl-2-methylbenzoic acid can be reduced to 2-Methyl-3-biphenylmethanol using standard reducing agents like borane (B79455) or lithium aluminum hydride.[5] The specific protocol for this reduction step would follow standard laboratory procedures for the chosen reducing agent.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the direct synthesis of 2-Methyl-3-biphenylmethanol.
Caption: Workflow for the two-step synthesis of 2-Methyl-3-biphenylmethanol.
References
Application Notes and Protocols: Grignard Reactions for the Preparation of 2-methyl-3-biphenylmethanol
Introduction
2-Methyl-3-biphenylmethanol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via the Grignard reaction represents a robust and scalable method for the formation of the crucial C-C bond that establishes the hydroxymethyl group on the biphenyl (B1667301) scaffold. This application note provides a detailed protocol for the synthesis of 2-methyl-3-biphenylmethanol, starting from 3-bromo-2-methylbiphenyl and utilizing a Grignard reaction with paraformaldehyde. The protocol is intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The overall synthetic pathway involves two main steps: the formation of the Grignard reagent from 3-bromo-2-methylbiphenyl, followed by the nucleophilic addition of the Grignard reagent to formaldehyde, generated in situ from paraformaldehyde.
Caption: Overall reaction scheme for the synthesis of 2-methyl-3-biphenylmethanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 3-bromo-2-methylbiphenyl | C₁₃H₁₁Br | 247.13 | N/A | - |
| Magnesium Turnings | Mg | 24.31 | 650 | - |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 120-170 (decomposes) | - |
| 2-methyl-3-biphenylmethanol | C₁₄H₁₄O | 198.26 | 74-76[1] | ¹H NMR (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H).[1]¹³C NMR (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9.[1]IR (KBr) : 3350, 3049, 1600, 1465, 1050, 755 cm⁻¹[1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of 2-methyl-3-biphenylmethanol.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Standard laboratory glassware
-
3-bromo-2-methylbiphenyl
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Paraformaldehyde (dried in a vacuum desiccator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
Part 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow it to cool to room temperature under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Grignard Formation: In the dropping funnel, prepare a solution of 3-bromo-2-methylbiphenyl (1.0 eq) in 50 mL of anhydrous THF. Add a small portion (approximately 5 mL) of this solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Aryl Bromide: Once the reaction is initiated and self-sustaining, add the remaining 3-bromo-2-methylbiphenyl solution dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The final solution should be a cloudy grayish-brown.
Part 2: Reaction with Formaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Paraformaldehyde: Add dry paraformaldehyde (1.5 eq) to the stirred Grignard reagent in portions over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour.
Part 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. Stir until all the ice has melted and any magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-methyl-3-biphenylmethanol.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 2-methyl-3-biphenylmethanol.
Caption: Workflow for the synthesis of 2-methyl-3-biphenylmethanol.
Conclusion
The Grignard reaction provides an effective and reliable method for the synthesis of 2-methyl-3-biphenylmethanol. Careful control of anhydrous conditions is paramount to achieving high yields. The protocol detailed in this application note offers a clear and reproducible procedure for the laboratory-scale preparation of this important synthetic intermediate, which can be adapted for larger-scale production. The provided spectroscopic data serves as a benchmark for product characterization.
References
Experimental protocol for the synthesis of o-ethynylbiphenyl from 2-Biphenylmethanol
Application Notes and Protocols for the Synthesis of o-Ethynylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the two-step synthesis of o-ethynylbiphenyl from the commercially available starting material, 2-biphenylmethanol (B1359950). The protocol details the oxidation of the primary alcohol to the corresponding aldehyde, followed by a one-carbon homologation to the terminal alkyne.
The initial step involves the oxidation of this compound to 2-biphenylcarboxaldehyde. For this transformation, the Dess-Martin periodinane (DMP) oxidation is employed.[1][2] This method is chosen for its mild reaction conditions, high chemoselectivity, and tolerance of various functional groups, proceeding at room temperature in a chlorinated solvent.[1][2]
The subsequent step is the conversion of 2-biphenylcarboxaldehyde to o-ethynylbiphenyl via the Corey-Fuchs reaction.[3][4][5] This reliable two-part procedure first converts the aldehyde into a 1,1-dibromo-2-(2-biphenylyl)ethene intermediate. This intermediate is then treated with a strong base, such as n-butyllithium, to afford the desired terminal alkyne, o-ethynylbiphenyl.[3][4]
Summary of Experimental Data
The following table summarizes the key quantitative data for the two-stage synthesis of o-ethynylbiphenyl from this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | This compound | Dess-Martin Periodinane (1.1 equiv) | Dichloromethane (B109758) (DCM) | Room Temp. | 1-3 | 90-95 |
| 2 | Alkynylation (Corey-Fuchs) | 2-Biphenylcarboxaldehyde | CBr₄ (2.0 equiv), PPh₃ (4.0 equiv), n-BuLi (2.2 equiv) | DCM / THF | 0 to -78 | 12 / 1 | 85-90 |
Experimental Workflow
Caption: Two-step synthesis of o-ethynylbiphenyl from this compound.
Experimental Protocols
Step 1: Oxidation of this compound to 2-Biphenylcarboxaldehyde
This protocol details the oxidation of this compound using Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add Dess-Martin periodinane (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 1 volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-biphenylcarboxaldehyde.
-
The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of o-Ethynylbiphenyl from 2-Biphenylcarboxaldehyde (Corey-Fuchs Reaction)
This protocol is divided into two parts: the formation of the dibromoalkene and its subsequent conversion to the terminal alkyne.
Part A: Formation of 1,1-dibromo-2-(2-biphenylyl)ethene
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
2-Biphenylcarboxaldehyde
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of triphenylphosphine (4.0 equiv) in anhydrous DCM at 0 °C (ice bath), add carbon tetrabromide (2.0 equiv) portion-wise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of 2-biphenylcarboxaldehyde (1.0 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel to isolate the 1,1-dibromo-2-(2-biphenylyl)ethene intermediate.
Part B: Conversion to o-Ethynylbiphenyl
Materials:
-
1,1-dibromo-2-(2-biphenylyl)ethene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath
-
Water, deionized
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the 1,1-dibromo-2-(2-biphenylyl)ethene (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Partition the mixture between diethyl ether (or ethyl acetate) and water.
-
Separate the organic layer, and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure o-ethynylbiphenyl.
References
Application Notes and Protocols: 2-Biphenylmethanol as a Key Intermediate in Pharmaceutical and Biologically Active Molecule Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Biphenylmethanol (B1359950) and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a variety of biologically active molecules. Their unique structural motif, featuring a biphenyl (B1667301) backbone coupled with a reactive methanol (B129727) group, allows for diverse chemical modifications, making them valuable starting materials in the production of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound derivatives as intermediates, with a focus on the synthesis of the insecticide Bifenthrin (B131952) and the signaling pathways of pharmaceuticals with related structural features, such as Febuxostat and Felbinac.
Synthesis of Biologically Active Molecules using 2-Methyl-3-biphenylmethanol (B137470)
2-Methyl-3-biphenylmethanol is a key precursor in the synthesis of Bifenthrin, a widely used insecticide. The following protocol outlines the synthesis of Bifenthrin from 2-methyl-3-biphenylmethanol.
Experimental Protocol: Synthesis of Bifenthrin
This protocol details the condensation reaction between 2-methyl-3-biphenylmethanol and cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Materials:
-
2-methyl-3-biphenylmethanol
-
cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Aqueous sodium hydroxide (B78521) solution
-
Recrystallization solvent (e.g., n-hexane[1])
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-methyl-3-biphenylmethanol in toluene.
-
Cooling: Cool the solution to a temperature between 10-15°C[2].
-
Reagent Addition: Slowly and simultaneously add the cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride and an aqueous solution of an acid-binding agent (e.g., sodium hydroxide) while maintaining the temperature at 18-20°C. The pH of the reaction mixture should be maintained at approximately 8[2].
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 18-20°C for 0.5-1.0 hour[2].
-
Heating: Raise the temperature to 45-50°C and stir for an additional hour[2].
-
Work-up: After the reaction is complete, separate the aqueous and organic layers.
-
Solvent Removal: Remove the toluene from the organic layer under reduced pressure.
-
Crystallization: Add a suitable solvent, such as n-hexane, to the residue to induce crystallization[1].
-
Isolation and Drying: Isolate the solid product by filtration and dry to obtain Bifenthrin.
Data Presentation: Synthesis of Bifenthrin
| Parameter | Value | Reference |
| Starting Material | 2-methyl-3-biphenylmethanol | [1][2] |
| Reagent | cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride | [2] |
| Solvent | Toluene | [1][2] |
| Reaction Temperature | 18-50°C | [2] |
| Reaction Time | 1.5 - 2 hours | [2] |
| Yield | 92.0 - 95.0% | [2] |
| Purity | 95.0 - 98.5% | [2] |
Experimental Workflow
Biphenylmethanol Derivatives as Scaffolds for PD-1/PD-L1 Inhibitors
Recent research has identified 2-methyl-3-biphenylmethanol as a core scaffold for the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a key pathway in cancer immunotherapy. While a detailed step-by-step protocol for a specific pharmaceutical is proprietary, the general workflow involves the chemical modification of the 2-methyl-3-biphenylmethanol core to synthesize derivatives that can disrupt the PD-1/PD-L1 binding.
General Synthesis Workflow
Signaling Pathways of Pharmaceuticals with Biphenyl Structures
Febuxostat: A Xanthine (B1682287) Oxidase Inhibitor
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used to treat hyperuricemia and gout. Its mechanism of action involves blocking the final two steps of purine (B94841) metabolism.
Felbinac: A Cyclooxygenase (COX) Inhibitor
Felbinac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) which are mediators of inflammation and pain.[3]
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of a range of biologically active molecules. The protocols and data presented for the synthesis of Bifenthrin from 2-methyl-3-biphenylmethanol demonstrate a practical application of this intermediate. Furthermore, the role of the biphenyl scaffold in pharmaceuticals like Febuxostat and Felbinac underscores the importance of this structural motif in drug discovery and development. The provided signaling pathway diagrams offer a clear visualization of the mechanisms of action for these drugs, which is essential for researchers in the field.
References
Application Notes and Protocols: The Role of 2-Biphenylmethanol in the Synthesis of Potent PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2] The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing tumors to grow unchecked.[1][2] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology. A key structural motif in many of these inhibitors is the 2-biphenylmethanol (B1359950) scaffold, particularly the 2-methyl-3-biphenylmethanol (B137470) core.[3][4][5] This scaffold serves as a crucial pharmacophore that facilitates the binding of the inhibitor to PD-L1, inducing its dimerization and preventing its interaction with PD-1.[3][4][6]
These application notes provide a comprehensive overview of the synthesis of PD-L1 inhibitors derived from this compound, detailing experimental protocols and presenting key performance data.
Mechanism of Action: Inducing PD-L1 Dimerization
Small molecule inhibitors based on the this compound scaffold do not directly compete with PD-1 for the same binding site on PD-L1. Instead, they bind to a hydrophobic pocket on the surface of PD-L1, inducing a conformational change that promotes the formation of a PD-L1 homodimer.[3][4][6] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby restoring T-cell-mediated anti-tumor immunity.[3][6]
Caption: Mechanism of PD-L1 inhibition.
Synthesis of PD-L1 Inhibitors from this compound Derivatives
The synthesis of PD-L1 inhibitors based on the this compound scaffold typically involves a multi-step process. A common strategy utilizes a Suzuki coupling reaction to form the core biphenyl (B1667301) structure, followed by modifications to introduce various functional groups that enhance binding affinity and pharmacokinetic properties.
Caption: Generalized synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling and Reduction
This protocol describes a representative synthesis of the core 2-methyl-3-biphenylmethanol intermediate.
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453)/water)
-
Reducing agent (e.g., LiAlH₄, BH₃·THF)
-
Anhydrous THF
-
Diethyl ether
-
Saturated NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Suzuki Coupling
-
To a solution of 3-bromo-2-methylbenzoic acid (1.0 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add phenylboronic acid (1.2 mmol) and a base such as K₂CO₃ (2.0 mmol).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere for a designated time (e.g., 8-12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-methyl-3-biphenylcarboxylic acid.
Step 2: Reduction
-
Suspend the 2-methyl-3-biphenylcarboxylic acid (1.0 mmol) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a reducing agent such as LiAlH₄ (1.5 mmol in THF) or BH₃·THF (1.5 mmol) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water dropwise at 0 °C, followed by 15% NaOH solution and then more water.
-
Filter the resulting suspension and wash the solid with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-methyl-3-biphenylmethanol.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is used to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., His-tag)
-
Recombinant human PD-L1 protein (tagged, e.g., Fc-tag)
-
Anti-tag donor fluorophore conjugate (e.g., anti-His-Europium cryptate)
-
Anti-tag acceptor fluorophore conjugate (e.g., anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant human PD-1 and anti-His-Europium cryptate to each well.
-
Add a pre-mixed solution of recombinant human PD-L1 and anti-Fc-d2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark.
-
Read the fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC₅₀ values for the test compounds.
Protocol 3: PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)
This cell-based assay measures the ability of an inhibitor to restore T-cell activation.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator)
-
Cell culture medium
-
Test compounds
-
Luciferase detection reagent
-
White, opaque 96-well microplates
Procedure:
-
Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and incubate overnight.
-
The next day, add serial dilutions of the test compounds to the wells.
-
Add the PD-1 Effector Cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6 hours) at 37 °C in a CO₂ incubator.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the EC₅₀ values for the test compounds based on the increase in luciferase signal.
Data Presentation
The following tables summarize representative quantitative data for PD-L1 inhibitors derived from the this compound scaffold.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound ID | HTRF IC₅₀ (nM) | Cell-Based EC₅₀ (nM) | Reference |
| BMS-202 | 1.8 | 21.8 | [7][8] |
| Compound A | 14.7 | - | [7] |
| Compound 2 | <5 | 21.8 | [7] |
| Compound 7 | 8520 | - | [7][9] |
| HD10 | 3.1 | - |
Table 2: Binding Affinity of Selected Inhibitors to PD-L1
| Compound ID | Binding Affinity (K D ) (nM) | Method | Reference |
| BMS-103 | 44 | Fluorescence | [10] |
| BMS-142 | 13.2 | Fluorescence | [10] |
| BMS-202 | - | - | |
| Compound 58 | 0.0162 | - | [9] |
Signaling Pathway Visualization
The PD-1/PD-L1 signaling pathway plays a crucial role in immune regulation. Its inhibition by small molecules can reactivate the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-202 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Catalytic Applications of 2-Biphenylmethanol Derivatives: A Versatile Scaffold for Ligand Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Biphenylmethanol (B1359950) and its derivatives represent a significant class of compounds in the field of catalysis, not primarily as direct catalysts, but as versatile precursors for the synthesis of sophisticated chiral ligands. The inherent structural rigidity and steric bulk of the biphenyl (B1667301) backbone, combined with the reactive hydroxyl group of the methanol (B129727) moiety, provide an excellent platform for creating ligands that can effectively control the activity and selectivity of metal-catalyzed reactions. These ligands are particularly prominent in asymmetric catalysis, where the formation of a specific enantiomer of a chiral molecule is desired, a critical aspect in drug development and fine chemical synthesis.
This document provides a comprehensive overview of the catalytic applications stemming from this compound derivatives. It focuses on the synthesis of high-performance ligands and their subsequent use in key organic transformations. Detailed experimental protocols for both ligand synthesis and catalytic reactions are provided, along with quantitative data to facilitate comparison and application in a research setting.
From Precursor to Ligand: The Synthetic Utility of this compound
The primary catalytic relevance of this compound lies in its role as a chiral alcohol that can be readily converted into a variety of ligands. The hydroxyl group serves as a convenient handle for introducing phosphorus-containing moieties, leading to the formation of valuable phosphinite and phosphite (B83602) ligands. These ligands are instrumental in a range of transition metal-catalyzed reactions.
A general workflow for the synthesis of a phosphite ligand from a this compound derivative is outlined below. This process typically involves the reaction of the alcohol with a phosphorus chloride compound in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic workflow for a phosphite ligand from this compound.
Catalytic Applications in Cross-Coupling Reactions
Ligands derived from biphenyl structures are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of C-C bonds. The steric and electronic properties of the ligand are crucial for the efficiency of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves the sequential steps of oxidative addition, transmetalation, and reductive elimination. The ligand, derived from a this compound scaffold, plays a critical role in stabilizing the palladium center and facilitating each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts with biaryl-based phosphine (B1218219) ligands in the Suzuki-Miyaura coupling reaction. While not directly derived from this compound in all cited cases, these ligands are structurally analogous and demonstrate the catalytic potential of this structural class.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Toluene (B28343)/H₂O | 100 | 2 | 98 | [1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | Dioxane | 80 | 12 | 95 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | DMF | 100 | 6 | 92 | [2] |
| 4 | 2-Bromoanisole | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 88 | [3] |
Asymmetric Catalysis
The true strength of ligands derived from chiral backbones like that of this compound is realized in asymmetric catalysis, where they can induce high levels of enantioselectivity. Axially chiral biaryl ligands are particularly effective in a variety of asymmetric transformations.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds. Chiral ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral substrate.
Caption: Simplified schematic of asymmetric hydrogenation.
Performance Data in Asymmetric Reactions
The following table presents data from various asymmetric reactions catalyzed by metal complexes with chiral biaryl-based ligands.
| Entry | Reaction Type | Substrate | Catalyst System | Ligand | Yield (%) | ee (%) | Ref. |
| 1 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | (S)-BINAP | >99 | 95 (R) | [4] |
| 2 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | [Pd(allyl)Cl]₂ | (R,R)-Trost Ligand | 98 | >99 (S) | [5] |
| 3 | Asymmetric Diels-Alder | N-Acryloyl-2-oxazolidinone & Cyclopentadiene | Cu(OTf)₂ | (S,S)-Ph-BOX | 95 | 98 (exo) | [5] |
| 4 | Asymmetric Hydroformylation | Styrene | Rh(acac)(CO)₂ | (R,S)-BINAPHOS | 88 | 94 (iso) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphite Ligand from (R)-2-Biphenylmethanol
This protocol describes a general procedure for the synthesis of a chiral phosphite ligand from a this compound derivative. Caution: This reaction should be performed in a well-ventilated fume hood, as PCl₃ is corrosive and reacts violently with water.
Materials:
-
(R)-2-Biphenylmethanol (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.0 eq)
-
Triethylamine (B128534) (Et₃N) (2.2 eq)
-
Anhydrous toluene
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-biphenylmethanol and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, prepare a solution of PCl₃ in anhydrous toluene.
-
Add the PCl₃ solution dropwise to the alcohol/amine mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filter the mixture through a cannula to remove the precipitate.
-
Remove the toluene from the filtrate under reduced pressure.
-
Add anhydrous hexane to the residue to precipitate the phosphite ligand.
-
Isolate the solid product by filtration, wash with cold hexane, and dry under high vacuum.
-
Store the resulting ligand under an inert atmosphere.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a biaryl-based phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Biaryl phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, potassium phosphate, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated by TLC or GC/MS analysis (typically 2-16 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
While this compound itself is not a direct catalyst, its derivatives are of paramount importance in modern catalysis. The ability to readily synthesize chiral phosphite and phosphinite ligands from this scaffold provides access to a wide range of highly effective catalysts for cross-coupling and asymmetric reactions. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage the unique structural features of the biphenyl framework to achieve high levels of catalytic activity and selectivity in their synthetic endeavors. The continued development of novel ligands based on the this compound core promises to further advance the capabilities of transition metal catalysis.
References
Application Notes and Protocols: Synthesis and Application of Chiral Monodentate Phosphine Ligands Derived from 2-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a novel chiral monodentate phosphine (B1218219) ligand, (S)-(1,1'-biphenyl-2-ylmethyl)diphenylphosphine, using 2-biphenylmethanol (B1359950) as a readily available starting material. The protocols detailed below outline a multi-step synthetic pathway, including the preparation of a key intermediate, synthesis of the racemic ligand, its resolution to obtain the enantiopure form, and its application in asymmetric catalysis.
Introduction
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical and fine chemical industries. While a vast array of chiral phosphines have been developed, the exploration of new ligand scaffolds from simple, cost-effective starting materials remains a significant area of research. This compound offers an attractive entry point to a class of biphenyl-based phosphine ligands. This document details a feasible synthetic route to a P-chiral phosphine ligand, providing researchers with the necessary protocols to explore its potential in asymmetric transformations.
Synthetic Workflow
The overall synthetic strategy involves three main stages: functionalization of the starting material, introduction of the phosphine moiety, and resolution of the resulting racemate to yield the desired chiral ligand.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Biphenylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 2-Biphenylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Grignard and aldehyde reduction methodologies.
Q1: How can I prevent the formation of biphenyl (B1667301) as a side product during the Grignard synthesis of this compound?
A1: The formation of a biphenyl impurity is a common side reaction in Grignard syntheses.[1] This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide.[2] The formation of this side product is favored by high concentrations of the aryl halide and elevated reaction temperatures. To minimize this side reaction, consider the following strategies:
-
Controlled Addition of Aryl Halide: Add the solution of the aryl halide (e.g., 2-bromobiphenyl) to the magnesium turnings in anhydrous ether dropwise and slowly. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling side reaction.
-
Temperature Management: Maintain a gentle reflux during the reaction. If the reaction becomes too vigorous, use an ice-water bath to cool it. Avoid excessive heating, which can promote the formation of the biphenyl byproduct.
-
Solvent Choice: While diethyl ether and tetrahydrofuran (B95107) (THF) are common, using a solvent like toluene (B28343) has been reported to avoid byproduct formation in similar syntheses.[3]
Q2: My Grignard reaction to synthesize this compound is not starting. What are the possible causes and solutions?
A2: Failure for the Grignard reaction to initiate is a frequent problem, typically stemming from two main issues:
-
Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water.[1] Even atmospheric moisture can prevent the reaction from starting.
-
Solution: Ensure all glassware is scrupulously cleaned and oven-dried overnight before assembly. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inert Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the aryl halide.[2]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine to the reaction flask, which will disappear as the reaction begins. Alternatively, physically crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[2]
-
Q3: I am observing the presence of unreacted starting material in my final product. How can I improve the reaction conversion?
A3: Incomplete conversion can be due to several factors depending on the synthetic route.
-
For Grignard Reactions:
-
Insufficient Reagent: Ensure you are using a slight excess of magnesium (e.g., 1.1 equivalents) to drive the formation of the Grignard reagent.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration after the addition of reagents is complete to ensure full conversion.
-
-
For Aldehyde Reduction Reactions:
-
Stoichiometry of Reducing Agent: For reductions using sodium borohydride (B1222165) (NaBH₄), using 1.0 to 1.5 equivalents of the reducing agent is typical to ensure the aldehyde is fully consumed.[4]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot is no longer visible.[4]
-
Q4: What are the best practices for minimizing side reactions when reducing 2-phenylbenzaldehyde (B32115) to this compound?
A4: The reduction of 2-phenylbenzaldehyde to this compound is generally a high-yielding transformation. However, to ensure high purity and yield, the following practices are recommended:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for converting aldehydes to alcohols without affecting other sensitive functional groups.[4][5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction if not carefully controlled.
-
Temperature Control: The addition of NaBH₄ to the aldehyde solution should be done portion-wise at a low temperature (e.g., 0 °C) to manage the exothermic reaction.[4]
-
Solvent System: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for NaBH₄ reductions.
Q5: Are there alternative synthesis routes to this compound that avoid the common side reactions of the Grignard method?
A5: Yes, the Suzuki-Miyaura cross-coupling reaction is an excellent alternative for forming the biphenyl C-C bond with generally fewer side reactions.[6] This palladium-catalyzed reaction between an aryl boronic acid and an aryl halide is known for its mild reaction conditions and tolerance of a wide range of functional groups.[6][7] A potential two-step route would be:
-
Suzuki Coupling: Couple 2-formylphenylboronic acid with a suitable aryl halide (e.g., bromobenzene) to form 2-phenylbenzaldehyde.
-
Reduction: Reduce the resulting aldehyde to this compound using a standard method like NaBH₄ reduction.
This approach often provides higher yields and purity compared to methods like the Grignard, Ulmann, or Wurtz reactions.[6]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize typical reaction conditions and yields for the key synthetic steps toward this compound, based on literature for similar compounds.
Table 1: Conditions for Biphenyl C-C Bond Formation
| Method | Key Reagents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Side Products |
| Grignard Reaction | 2-Bromobiphenyl (B48390), Mg | None | N/A | Anhydrous Ether/THF | 35-65 | 1-3 | 45-70 | Biphenyl |
| Suzuki Coupling | 2-Formylphenylboronic acid, Bromobenzene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | Minimal |
Data compiled from literature precedents for similar reactions.[8][9]
Table 2: Conditions for Aldehyde to Alcohol Reduction
| Method | Reducing Agent (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Sodium Borohydride Reduction | NaBH₄ (1.0 - 1.5) | Methanol / Ethanol | 0 to RT | 1-2 | 71-96 |
Data compiled from literature precedents for similar reductions.[5][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the formation of this compound from 2-bromobiphenyl and paraformaldehyde.
Materials:
-
Magnesium turnings
-
2-Bromobiphenyl
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Hydrochloric acid (1 M)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 eq.) to the flask.
-
Initiation: Add a single crystal of iodine. In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining 2-bromobiphenyl solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, suspend dried paraformaldehyde (1.5 eq.) in anhydrous diethyl ether and add this suspension slowly to the Grignard reagent.
-
Quenching: After stirring for 2 hours at room temperature, cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl.
-
Workup: Add 1 M HCl to dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Reduction of 2-Phenylbenzaldehyde
This protocol details the reduction of 2-phenylbenzaldehyde using sodium borohydride.
Materials:
-
2-Phenylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate (B1210297)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-phenylbenzaldehyde (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.[4]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.[4]
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the filtrate under reduced pressure to yield the crude this compound.[4] If necessary, purify further by column chromatography or recrystallization.
Visualizations
References
- 1. cerritos.edu [cerritos.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Purification of Crude 2-Biphenylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Biphenylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis methods include the reduction of 2-biphenylcarbaldehyde or a Grignard reaction between phenylmagnesium bromide and 2-bromobenzaldehyde. Potential impurities may include:
-
Unreacted Starting Materials: Residual 2-biphenylcarbaldehyde, bromobenzene, or benzophenone.
-
Reaction Byproducts: Biphenyl, which can form from the coupling of Grignard reagents, is a common non-polar impurity.
-
Partially Reduced or Oxidized Species: If the reaction is incomplete or over-oxidized, you may have residual aldehyde or the corresponding carboxylic acid.
-
Solvent Residues: Ethereal solvents (e.g., diethyl ether, THF) from Grignard reactions or alcohols from reduction reactions may be present.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 46-48 °C |
| Boiling Point | 96 °C at 0.04 mmHg |
| Solubility | Soluble in common organic solvents such as ethanol (B145695), methanol, ethyl acetate (B1210297), toluene, and dichloromethane (B109758). Insoluble in water. |
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification.
-
Recrystallization: Ideal for removing small amounts of impurities when the crude product is relatively pure.
-
Column Chromatography: Highly effective for separating the product from impurities with different polarities, especially when the crude material is a complex mixture.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solvent is too non-polar, or the solution is being cooled too quickly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a more polar co-solvent (e.g., a small amount of ethanol to a hexane (B92381) solution) dropwise until the solution becomes slightly turbid, then add a few drops of the original solvent to clarify.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Use a seed crystal to induce crystallization.
-
Problem: Poor recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the chosen solvent even at low temperatures.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
If excess solvent was added, carefully evaporate some solvent to concentrate the solution before cooling.
-
Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.
-
Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Problem: Crystals are colored.
-
Possible Cause: Colored impurities are trapped within the crystal lattice.
-
Solution:
-
Pass the crude material through a short plug of silica (B1680970) gel before recrystallization to remove highly polar, colored impurities.
-
Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.25-0.35 for this compound. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.
-
For non-polar impurities like biphenyl, a less polar eluent system will be required. A typical gradient could start with 100% hexane and gradually increase the proportion of ethyl acetate. A common eluent system for similar compounds is a 12:1 mixture of hexane and ethyl acetate.
-
Problem: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Problem: Tailing of the product spot on TLC and the column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution:
-
Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.
-
Consider using neutral alumina as the stationary phase instead of silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethanol)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A common eluent for this compound is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the determined mobile phase. If separating from non-polar impurities, you may start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow.
Technical Support Center: Optimizing Grignard Synthesis of 2-Biphenylmethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in the Grignard synthesis of 2-Biphenylmethanol derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause: The magnesium surface is passivated by a layer of magnesium oxide.
-
Troubleshooting Steps:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple iodine vapor indicates the activation of the magnesium. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.
-
Heat Initiation: Gentle warming with a heat gun may be required to start the reaction.[1] Once initiated, the reaction is typically exothermic and may need cooling.
-
Issue 2: The yield of the desired this compound derivative is low.
-
Possible Causes & Solutions:
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water, which will quench the reagent.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (over 100°C) immediately before use.[3] Use anhydrous solvents; solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.
-
-
Poor Quality of Grignard Reagent: The Grignard reagent may have degraded during its formation or storage.
-
Solution: It is best practice to use the Grignard reagent immediately after its preparation.[4] To ensure accurate stoichiometry, the concentration of the Grignard reagent can be determined by titration (e.g., with iodine) just before use.
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, significantly reducing the yield.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl (B1667301) byproduct. This is favored at higher concentrations of the aryl halide and at elevated temperatures.[4]
-
Enolization of the Aldehyde/Ketone: If the Grignard reagent is sterically hindered or if the carbonyl compound has acidic α-protons, the Grignard can act as a base, leading to enolate formation and recovery of the starting carbonyl compound upon workup.[6]
-
Mitigation: Perform the addition of the carbonyl compound to the Grignard reagent at low temperatures (e.g., 0 °C to -78 °C).[7] Consider using additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the organometallic reagent relative to its basicity.
-
-
Reduction of the Carbonyl: If the Grignard reagent possesses β-hydrogens, it can reduce the carbonyl group to a secondary alcohol via a six-membered transition state.[6]
-
Mitigation: This is less of a concern with aryl Grignard reagents like those used for biphenylmethanol synthesis as they lack β-hydrogens.
-
-
-
Issue 3: A significant amount of a non-polar byproduct is isolated with the product.
-
Possible Cause: Formation of a biphenyl-type byproduct through Wurtz coupling.
-
Troubleshooting & Purification:
-
Reaction Condition Optimization: Minimize the formation of this byproduct by using the mitigation strategies described in Issue 2 (slow addition, temperature control).
-
Purification: The biphenyl byproduct is typically much less polar than the desired alcohol product.
-
Column Chromatography: Separation on a silica (B1680970) gel column using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) is highly effective.[8]
-
Recrystallization: The difference in polarity and crystal packing can often be exploited through recrystallization from a suitable solvent or solvent mixture.
-
-
Quantitative Data Summary
The yield of Grignard reactions and related syntheses can be influenced by numerous factors, including the specific substrates, solvents, and reaction conditions. The following table summarizes yields reported for various relevant reactions.
| Starting Materials | Product | Solvent | Yield (%) | Reference |
| Bromobenzene (B47551), Magnesium, Benzaldehyde | Diphenylmethanol | Diethyl ether | 35.92% | [9] |
| n-Butylmagnesium bromide, Acetaldehyde | 2-Hexanol | 2-MeTHF | 50% | |
| n-Butylmagnesium bromide, Acetaldehyde | 2-Hexanol | THF | 43% | |
| Phenylmagnesium bromide, Methyl Benzoate | Triphenylmethanol | Not specified | 92% | [10] |
| Bromobenzene, Magnesium, Benzophenone | Triphenylmethanol | Ethyl ether | 29.08% | |
| 2-Trifluoromethylphenyl magnesium chloride, Anhydride | 2'-Trifluoromethyl-substituted aryl ketone | THF | 83% |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, by reacting 2-biphenylmagnesium bromide with formaldehyde (B43269).
Materials:
-
Magnesium turnings
-
Paraformaldehyde (dried in a vacuum desiccator over P₂O₅)
-
Anhydrous diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF.
-
Add a small portion (~10%) of the 2-bromobiphenyl solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Gentle warming may be applied if necessary.
-
Once initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Formaldehyde gas is generated by gently heating dry paraformaldehyde in a separate apparatus and bubbling the gas through the stirred Grignard solution via a wide-bore tube. A significant excess of paraformaldehyde should be used as it will repolymerize on the glass surfaces.[2]
-
Alternatively, though with potentially lower yields, add dried paraformaldehyde (1.5 equivalents) portion-wise to the cooled Grignard solution.[2]
-
-
Workup and Purification:
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NH₄Cl to quench the reaction.
-
If a precipitate remains, add 1 M HCl dropwise until the solution is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Substituted Derivative - (2-Methylphenyl)(phenyl)methanol
This protocol is adapted from the synthesis of (2-methylphenyl)(phenyl)methanol and can be generalized for the reaction of an aryl Grignard reagent with a substituted benzaldehyde.[1]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: As described in Protocol 1.
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide from bromobenzene (1.1 equivalents) and magnesium (1.2 equivalents) in anhydrous diethyl ether as described in Protocol 1.
-
Aldehyde Addition:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.[1]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[1]
-
Workup and Purification: Proceed with the quenching and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Grignard synthesis.
Caption: General experimental workflow for the Grignard synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Common byproducts in the Suzuki coupling synthesis of biphenyl compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of biphenyl (B1667301) compounds, with a specific focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling synthesis of biphenyls?
The most frequently encountered byproducts in Suzuki coupling reactions for biphenyl synthesis are products of homocoupling, protodeboronation, and dehalogenation.[1][2] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid (Ar-Ar) or, less commonly, the aryl halide.[3][4] Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom (Ar-H).[5][6] Dehalogenation is the similar replacement of the halogen on the aryl halide with a hydrogen atom (Ar'-H).[7]
Q2: What is protodeboronation and why does it occur?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[5][6] This reaction is often catalyzed by the base required for the Suzuki coupling and is promoted by the presence of water, which acts as the proton source.[5][6][8] The propensity for protodeboronation is highly dependent on the substrate and the reaction conditions, with elevated temperatures and prolonged reaction times increasing its likelihood.[6][9]
Q3: What causes the homocoupling of boronic acids?
Homocoupling of boronic acids to form symmetrical biphenyls is a common side reaction that consumes the nucleophile and complicates purification.[1][3] This byproduct is primarily formed under two conditions:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2][4]
-
Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst is reduced in situ to the active Pd(0) species. This reduction can consume the boronic acid, leading to its homocoupling.[7][10]
Q4: How does the choice of phosphine (B1218219) ligand affect byproduct formation?
The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[11] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used to promote the coupling of less reactive aryl chlorides.[11] However, an improper choice can be detrimental; for example, excessively bulky ligands can paradoxically accelerate protodeboronation.[12] Therefore, ligand selection is a crucial parameter that often requires screening for a specific substrate pair.[3]
Troubleshooting Guides
Problem 1: Significant amount of homocoupled biphenyl byproduct is observed.
Your reaction mixture shows a significant peak corresponding to the dimer of your boronic acid starting material, reducing the yield of the desired unsymmetrical biphenyl.
Logical Workflow for Troubleshooting Homocoupling
Caption: A step-by-step workflow for troubleshooting boronic acid homocoupling.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2] Ensure the reaction is maintained under a positive pressure of an inert atmosphere. |
| Pd(II) Precatalyst Reduction | If using a Pd(II) source like Pd(OAc)₂, the homocoupling may occur during the initial reduction to Pd(0).[7] Switch to a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this issue.[1] |
| High Boronic Acid Concentration | For unstable boronic acids, high concentrations can favor side reactions. Consider using a derivative like a trifluoroborate salt or a MIDA boronate, which allows for the slow release of the boronic acid, keeping its concentration low and minimizing homocoupling.[1][5][13] |
Problem 2: The main byproduct is the protodeboronated arene.
You observe a significant amount of the arene corresponding to your boronic acid starting material, indicating cleavage of the C-B bond.
Byproduct Formation Pathways
Caption: Simplified reaction pathways for desired product and common byproducts.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| Inappropriate Base | Strong bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[6] Switch to a weaker, non-hydroxide base like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6] |
| Presence of Water | While some Suzuki protocols require water, excessive amounts act as a proton source.[6] Use anhydrous solvents, thoroughly dry all glassware, and consider adding molecular sieves. |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling.[6] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat.[6] |
| Inefficient Catalytic System | If the Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for longer.[6] Increase catalyst loading or employ more robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the productive reaction rate.[1][6] Using boronic esters (e.g., pinacol (B44631) esters) can also enhance stability.[7][9] |
Key Experimental Protocol: Minimizing Byproducts in Suzuki Coupling
This protocol provides a general methodology for the synthesis of a biphenyl compound via Suzuki-Miyaura coupling, with specific steps to minimize common side reactions.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-dioxane (B91453) or toluene, 3-5 mL)
Procedure:
-
Preparation and Degassing:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere. This step is critical to prevent oxygen-mediated homocoupling.[2]
-
-
Catalyst and Solvent Addition:
-
In a separate, dry vial, weigh the palladium catalyst.
-
Under a positive flow of inert gas, add the catalyst to the main reaction vessel.
-
Add the degassed solvent to the reaction mixture via syringe. Solvents should be thoroughly degassed beforehand by sparging with argon for at least 15-30 minutes.[1]
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath at the desired temperature (start with a moderate temperature, e.g., 80 °C, to minimize protodeboronation).[6]
-
Stir the reaction vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biphenyl compound from any residual byproducts.
-
Suzuki Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Addressing incomplete reactions in the synthesis of (2,4-Bis(decyloxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Bis(decyloxy)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for (2,4-Bis(decyloxy)phenyl)methanol?
A1: The most common synthetic pathway is a two-step process.[1][2][3][4][5] It begins with a Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde (B120756) is reacted with a decyl halide (like 1-bromodecane) in the presence of a base to form 2,4-bis(decyloxy)benzaldehyde.[1][2] The second step involves the reduction of the aldehyde group to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), yielding the final product.[1][2]
Q2: What are the critical parameters to control during the Williamson ether synthesis step for optimal yield?
A2: Key parameters include the choice of base, solvent, reaction temperature, and reaction time.[1] It is crucial to maintain anhydrous conditions to prevent side reactions.[1] A moderately strong base like potassium carbonate (K₂CO₃) is often employed.[1][6] The use of a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) can facilitate the reaction.[1][2] The reaction is typically heated to ensure a reasonable rate, but excessive heat should be avoided to minimize decomposition.[1]
Q3: Which reducing agents are suitable for converting the aldehyde to the alcohol?
A3: Mild reducing agents are generally preferred for the selective reduction of the aldehyde. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much more potent reducing agent that necessitates strictly anhydrous conditions.[1][3]
Q4: What are common impurities encountered in the synthesis, and how can they be removed?
A4: Common impurities may include unreacted starting materials like 2,4-dihydroxybenzaldehyde or 1-bromodecane (B1670165), the intermediate 2,4-bis(decyloxy)benzaldehyde, and mono-alkylated intermediates.[1][7] Purification is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.[1][7]
Q5: My final product is an oil or a waxy solid, making it difficult to handle. Is this normal?
A5: Yes, this is quite normal. Due to the two long decyloxy chains, (2,4-Bis(decyloxy)phenyl)methanol can have a low melting point and may appear as a waxy solid or a viscous oil at room temperature, especially if minor impurities are present.[7] Achieving a crystalline solid often requires high purity and specific crystallization conditions.[7]
Troubleshooting Guides
Incomplete Williamson Ether Synthesis
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 2,4-bis(decyloxy)benzaldehyde | Incomplete reaction due to insufficient base or reaction time. | - Use a slight excess of the base (e.g., 2.2-2.5 equivalents of K₂CO₃).[1] - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1] - Ensure the decyl halide is of good quality and used in a slight excess.[1] |
| Wet reagents or solvent. | - Use anhydrous solvents and freshly dried reagents.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Inappropriate reaction temperature. | - Optimize the reaction temperature. For many Williamson ether syntheses, refluxing in acetone or heating in DMF to 60-80°C is effective.[1] | |
| Formation of mono-substituted product | Insufficient excess of the alkylating agent and base. The hydroxyl group at the 4-position is generally more nucleophilic.[6] | - Ensure the use of slightly more than 2.0 equivalents of both the alkylating agent (1-bromodecane) and the base to drive the reaction to completion.[6] |
Incomplete Reduction of the Aldehyde
| Problem | Possible Cause(s) | Solution(s) |
| Presence of starting aldehyde in the final product | Insufficient amount of reducing agent. | - Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).[1] - Add the reducing agent in portions to control the reaction.[1] |
| Deactivated reducing agent. | - Use a fresh, unopened container of the reducing agent.[1] | |
| Sluggish reaction. | - While often run at 0°C or room temperature, gentle warming may be necessary if the reaction is slow.[6] Monitor progress by TLC. |
Product Purification and Isolation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty in product purification | The product and impurities have similar polarities. | - Optimize the eluent system for column chromatography; a gradient elution might be necessary.[1] - Attempt recrystallization from different solvent systems (e.g., ethanol, hexane (B92381)/ethyl acetate).[1] |
| Oily product that is difficult to crystallize | The long decyloxy chains can lead to an oily product.[1] | - Try trituration with a non-polar solvent like cold hexane to induce solidification.[1] - If the product remains an oil, purification by column chromatography is the most effective approach.[1] |
| Low recovery of purified product after recrystallization | The compound has significant solubility in the recrystallization solvent even at low temperatures. | - Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator).[7] - Minimize the amount of solvent used for dissolution.[7] |
| Colored crystals | Colored impurities are trapped in the crystal lattice. | - The crude material may need to be passed through a small plug of silica gel or treated with activated charcoal before recrystallization to remove highly colored impurities.[7] |
Experimental Protocols
Step 1: Williamson Ether Synthesis of 2,4-bis(decyloxy)benzaldehyde
Materials:
-
2,4-dihydroxybenzaldehyde
-
1-bromodecane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.5 equivalents).[1]
-
Stir the mixture at room temperature for 30 minutes.[8]
-
Add 1-bromodecane (2.2 equivalents) dropwise to the reaction mixture.[1][8]
-
Heat the reaction mixture to 70-80°C (for DMF) or to reflux (for acetone) and stir for 12-48 hours.[1][8] Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,4-bis(decyloxy)benzaldehyde.[1] This can be used in the next step directly or purified by column chromatography.[1]
Step 2: Reduction of 2,4-bis(decyloxy)benzaldehyde
Materials:
-
Crude 2,4-bis(decyloxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Water or dilute HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 2,4-bis(decyloxy)benzaldehyde (1.0 equivalent) in a mixture of methanol and dichloromethane at 0°C (ice bath).[1]
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution while stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or dilute HCl at 0°C.[1]
-
Extract the product with an organic solvent such as ethyl acetate.[1][8]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Filter and evaporate the solvent to yield the crude (2,4-Bis(decyloxy)phenyl)methanol.[1] Further purification can be achieved by column chromatography or recrystallization.[1][7]
Visualizations
Caption: Overall workflow for the synthesis of (2,4-Bis(decyloxy)phenyl)methanol.
Caption: Troubleshooting logic for incomplete reactions.
References
Technical Support Center: Enhancing Enantioselectivity with 2,2'-Biphenyldimethanol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,2'-Biphenyldimethanol (B1213914) derivatives as chiral ligands or auxiliaries to improve the enantioselectivity of chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,2'-Biphenyldimethanol derivatives in asymmetric synthesis?
Q2: How do substituents on the 2,2'-biphenyldimethanol backbone influence the enantioselectivity of a reaction?
-
Steric Effects: Bulky substituents can create a more defined and constrained chiral pocket around the metal center, which can enhance facial discrimination of the substrate approach, often leading to higher enantiomeric excess (ee).[6]
-
Electronic Effects: Electron-donating or electron-withdrawing groups can modify the electron density at the metal center, influencing its catalytic activity. The electronic nature of the substituents can also affect the stability of the catalyst-substrate complex in the transition state.[3]
Q3: My 2,2'-biphenyldimethanol-derived ligand appears to be degrading. How should I properly store it?
A3: Ligands derived from 2,2'-biphenyldimethanol, particularly phosphine (B1218219) derivatives, can be sensitive to air and moisture. Oxidation of the phosphine groups can lead to the formation of phosphine oxides, which are generally catalytically inactive and can lead to lower yields and enantioselectivity. To ensure stability:
-
Atmosphere: Store the ligand under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep the ligand in a cool, dry place. For long-term storage, refrigeration is often recommended.
-
Light: Protect the ligand from light by using an amber vial or by storing it in the dark, as light can sometimes promote degradation.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following steps provide a systematic approach to troubleshooting this issue.
Question: My reaction is yielding the desired product but with a low enantiomeric excess. What are the potential causes and how can I improve the ee%?
Answer: Low enantioselectivity can arise from several factors. A systematic optimization of reaction parameters is crucial.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise approach to diagnosing and resolving low enantioselectivity.
1. Verify Reagent and Substrate Purity:
-
Impurities: Impurities in the substrate, reagents, or solvent can interfere with the catalyst, leading to a non-selective background reaction.[7] Ensure all starting materials are of high purity. Purification of the substrate and distillation of the solvent may be necessary.
-
Water Content: Trace amounts of water can hydrolyze the catalyst or react with organometallic reagents, leading to a decrease in both yield and enantioselectivity. Ensure all glassware is oven-dried and reactions are performed under anhydrous conditions.
2. Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[7] However, this may also decrease the reaction rate. A temperature screening is recommended to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry.[7][8] A solvent screening is crucial, as a change in solvent can sometimes even invert the enantioselectivity. Non-polar, non-coordinating solvents are often a good starting point.
-
Concentration: The concentration of the substrate and catalyst can affect the reaction kinetics and the aggregation state of the catalyst, which in turn can influence enantioselectivity.
-
Catalyst Loading: Insufficient catalyst loading may lead to a significant background reaction that is not enantioselective. Conversely, excessively high catalyst loading can sometimes lead to the formation of less selective catalytic species.
3. Evaluate Catalyst Integrity:
-
Purity and Enantiomeric Purity: Ensure the 2,2'-biphenyldimethanol-derived ligand is of high chemical and enantiomeric purity. The presence of the other enantiomer of the ligand will directly decrease the enantiomeric excess of the product.
-
Catalyst Formation: If the catalyst is prepared in situ, ensure the conditions for its formation are optimal and reproducible. Incomplete catalyst formation can lead to lower activity and selectivity.
4. Consider Ligand Modification:
-
If optimization of the reaction conditions does not sufficiently improve the enantioselectivity, consider using a different derivative of the 2,2'-biphenyldimethanol ligand. Introducing different substituents on the biphenyl (B1667301) backbone can fine-tune the steric and electronic properties of the catalyst to better suit the specific substrate.[4][5][6]
Issue 2: Low Reaction Yield
A low yield of the desired product can be equally problematic. This guide provides a structured approach to troubleshooting poor reaction yields.
Question: My reaction is providing the product with high enantioselectivity, but the yield is consistently low. What could be the problem?
Answer: Low yields can be attributed to several factors, including catalyst deactivation, incomplete reaction, or product degradation.
Troubleshooting Workflow for Low Yield
Caption: A logical flow for identifying and resolving the causes of low reaction yield.
1. Investigate Catalyst Deactivation:
-
Air and Moisture Sensitivity: Many catalysts derived from 2,2'-biphenyldimethanol, especially those involving transition metals and phosphine ligands, are sensitive to air and moisture. Ensure that the reaction is carried out under a strict inert atmosphere (argon or nitrogen) and with anhydrous solvents.
-
Impurities: Impurities in the substrate or solvent can act as catalyst poisons. For example, sulfur-containing compounds can poison palladium catalysts.
-
Thermal Instability: The catalyst may not be stable at the reaction temperature. Consider running the reaction at a lower temperature, although this may require a longer reaction time.
2. Monitor Reaction Progress:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.
-
Reaction Rate: If the reaction is too slow, consider increasing the catalyst loading or the reaction temperature (while being mindful of the potential impact on enantioselectivity).
3. Evaluate the Work-up Procedure:
-
Product Degradation: The desired product may be sensitive to the conditions of the work-up. For example, acidic or basic washes could lead to degradation or racemization.
-
Isolation Issues: The product may be difficult to isolate from the reaction mixture. Review and optimize the purification method (e.g., column chromatography, crystallization).
Data Presentation
The following tables summarize quantitative data for key reactions utilizing 2,2'-biphenyldimethanol derivatives, providing a basis for comparison and optimization.
Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes [4][9][10][11]
| Ligand (Derivative of 2,2'-Biphenyldimethanol) | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-L1 (6,6'-dimethyl) | Benzaldehyde | CH₂Cl₂ | -3 | 97 | 86 |
| (S)-L2 (6,6'-diethyl) | Benzaldehyde | CH₂Cl₂ | -3 | 97 | 93 |
| (S)-L2 (6,6'-diethyl) | Benzaldehyde | Toluene (B28343) | -3 | 97 | 94 |
| (S)-L5 (5,5'-dichloro) | Benzaldehyde | CH₂Cl₂ | -3 | 97 | 93 |
| (S)-L8 (5,5'-dibromo) | Benzaldehyde | CH₂Cl₂ | -3 | 95 | 91 |
| (S)-BINOL (for comparison) | Benzaldehyde | CH₂Cl₂ | -3 | 95 | 86 |
| Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| (R)-MeO-BIPHEP | Methyl acetoacetate | 1000 | 10 | 50 | >99 | 98 (R) |
| (R)-SYNPHOS | Methyl acetoacetate | 1000 | 10 | 50 | >99 | 97 (R) |
| (R)-DIFLUORPHOS | Ethyl benzoylacetate | 1000 | 50 | 25 | >99 | 99 (R) |
| Dendritic BIPHEP (Gen 1) | Ethyl benzoylacetate | 500 | 50 | 25 | 98 | 95 (R) |
| Dendritic BIPHEP (Gen 2) | Ethyl benzoylacetate | 500 | 50 | 25 | 97 | 88 (R) |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes[4][9][10][13]
This protocol describes a general method for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral ligand derived from 2,2'-biphenyldimethanol.
Materials:
-
Chiral 2,2'-biphenyldimethanol-derived ligand (e.g., (S)-L2) (0.02 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.32 mmol)
-
Aldehyde (0.2 mmol)
-
Diethylzinc (1.0 M solution in hexanes) (0.6 mmol)
-
Anhydrous toluene (2.0 mL)
-
1N HCl solution
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.02 mmol) and anhydrous toluene (1.0 mL).
-
Add Ti(OiPr)₄ (0.32 mmol) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to -3 °C.
-
In a separate flame-dried flask, dissolve the aldehyde (0.2 mmol) in anhydrous toluene (1.0 mL).
-
Add the diethylzinc solution (0.6 mmol) to the aldehyde solution at -3 °C and stir for 10 minutes.
-
Transfer the aldehyde/diethylzinc solution to the catalyst solution via cannula at -3 °C.
-
Stir the reaction mixture at -3 °C for 10 hours.
-
Quench the reaction by the slow addition of 1N HCl (2.0 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of a β-Ketoester[1][3][12]
This protocol outlines a general procedure for the asymmetric hydrogenation of a β-ketoester using a Ru-BIPHEP type catalyst.
Materials:
-
[Ru(COD)(2-methylallyl)₂] (0.01 mmol)
-
Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 mmol)
-
HBr in methanol (B129727) (0.18 M, 0.022 mmol)
-
β-Ketoester (10 mmol)
-
Anhydrous, degassed methanol (20 mL)
Procedure:
-
In a glovebox, charge a flask with [Ru(COD)(2-methylallyl)₂] (0.01 mmol) and the chiral diphosphine ligand (0.011 mmol).
-
Add anhydrous, degassed acetone (B3395972) (1 mL) and stir the resulting suspension.
-
Add the methanolic HBr solution dropwise and stir the mixture for 30 minutes at room temperature to form the catalyst precursor.
-
Remove the solvent under vacuum.
-
In a high-pressure autoclave, dissolve the catalyst precursor and the β-ketoester (10 mmol) in anhydrous, degassed methanol (20 mL).
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (monitor by GC or TLC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by passing it through a short column of silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Mandatory Visualization
Diagram 1: General Workflow for Ligand Synthesis from 2,2'-Biphenyldimethanol
Caption: Synthetic routes to chiral ligands from 2,2'-biphenyldimethanol.
References
- 1. shuaigroup.net [shuaigroup.net]
- 2. [PDF] An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability and storage conditions for 2-Biphenylmethanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Biphenylmethanol. It includes troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed to prevent exposure to moisture and air. The compound should be stored away from incompatible substances such as strong oxidizing agents and sources of ignition.[1]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is stable under recommended storage conditions, which includes room temperature.[2][3] For long-term storage, it is best to store it in a cool, dry place.[1]
Q3: What are the known incompatibilities for this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potential reactions that could degrade the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, aryl-alcohols are susceptible to oxidation. The benzylic alcohol group can be oxidized to form the corresponding aldehyde (2-biphenylcarboxaldehyde) and further to a carboxylic acid (2-biphenylcarboxylic acid). Degradation may also be induced by exposure to high temperatures, extreme pH, and UV light.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be indicated by a change in physical appearance, such as discoloration from its typical white to off-white crystalline powder form. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected experimental results | Degradation of this compound due to improper storage or handling. | Verify the storage conditions and handling procedures. Perform a purity check of your this compound sample using a validated analytical method like HPLC. |
| Discoloration of the solid compound | Exposure to light, air (oxidation), or contaminants. | Store the compound in a tightly sealed, opaque container in a desiccator or a controlled, inert atmosphere if high purity is critical. |
| Inconsistent HPLC results | Issues with the HPLC method, such as poor resolution between the parent peak and degradation products. | Optimize the HPLC method, including mobile phase composition, column type, and gradient. Consult HPLC troubleshooting guides for issues like peak tailing or shifting retention times. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or temperature fluctuations. | Ensure the solvent is appropriate for this compound. Information on its solubility in common organic solvents can guide solvent selection. Gentle warming and sonication may aid dissolution, but be cautious of thermal degradation. |
Stability and Storage Data
Recommended Storage Conditions
| Parameter | Condition |
| Temperature | Cool, dry place (long-term)[1] |
| Light | Protect from light |
| Atmosphere | Tightly closed container[1] |
| Incompatibilities | Avoid strong oxidizing agents[1] |
Forced Degradation Study Conditions (Based on ICH Guidelines)
Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | Solid-state at elevated temperatures (e.g., 70°C) |
| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method.
Methodology:
-
Column: A C18 reversed-phase column is a common starting point for aromatic compounds.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid to improve peak shape) is typically used.
-
Detection: UV detection is suitable for this compound due to its aromatic rings. A photodiode array (PDA) detector can be used to assess peak purity.
-
Forced Degradation Samples: Prepare samples by subjecting this compound to the stress conditions outlined in the "Forced Degradation Study Conditions" table. The goal is to achieve 5-20% degradation.
-
Analysis: Analyze the unstressed and stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 2: General Workflow for a Forced Degradation Study
This workflow illustrates the logical steps to be taken when performing a forced degradation study.
Methodology:
-
Stress Sample Preparation: Expose aliquots of this compound to various stress conditions as detailed in the table above. Include a control sample that is not stressed.
-
Analysis: Use a validated stability-indicating HPLC method to analyze all samples.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
-
Peak Identification: If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.
-
Pathway Elucidation: Based on the identified degradation products, propose the degradation pathways of this compound under different stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Biphenylmethanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Biphenylmethanol production. The information is designed to address specific issues that may be encountered during experimental work, with a focus on practical solutions and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the production of this compound?
A1: The most prevalent methods for the synthesis of this compound on both laboratory and industrial scales are the Suzuki-Miyaura coupling reaction and the Grignard reaction.[1] The Suzuki-Miyaura coupling typically involves the palladium-catalyzed reaction of a halo-substituted benzyl (B1604629) alcohol with a phenylboronic acid, or vice versa.[1] The Grignard reaction route often utilizes the reaction of a biphenyl (B1667301) Grignard reagent with formaldehyde (B43269) or a related electrophile.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges that can impact yield, purity, and safety. These include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, particularly Grignard reactions, can be difficult to control on a large scale, leading to potential runaway reactions and the formation of byproducts.[2][3]
-
Impurity Profile: The formation of homocoupling byproducts in Suzuki-Miyaura reactions and Wurtz coupling products in Grignard reactions can increase with scale, complicating purification.
-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency and safety at an industrial scale. For instance, while tetrahydrofuran (B95107) (THF) is common in lab-scale Grignard reactions, its use can be problematic in large-scale production, leading to the exploration of alternatives like toluene (B28343).[4]
-
Catalyst Efficiency and Cost: In Suzuki-Miyaura couplings, optimizing the loading of the palladium catalyst is crucial for cost-effectiveness in large-scale production.
-
Material Handling and Process Control: Ensuring homogenous mixing and maintaining an inert atmosphere become more critical and challenging at larger scales.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activity | 1. Catalyst Selection: Ensure the appropriate palladium catalyst and ligand are being used for the specific substrates. For electron-poor substrates, a more specialized catalyst system may be required. 2. Catalyst Loading: While reducing catalyst loading is a goal for scale-up, insufficient catalyst can lead to incomplete conversion. A careful optimization study to find the minimum effective catalyst concentration is recommended. 3. Oxygen Contamination: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation. |
| Poor Reaction Conditions | 1. Base Selection: The choice of base is critical. Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄). The optimal base is often solvent and substrate-dependent. 2. Solvent System: Ensure adequate solubility of all reactants. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The ratio may need to be adjusted for optimal performance. 3. Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. Precise temperature control is crucial. |
| Substrate Quality | 1. Purity of Starting Materials: Impurities in the aryl halide or boronic acid can interfere with the reaction. Ensure the purity of all starting materials. 2. Stability of Boronic Acid: Some boronic acids can be unstable. Use fresh or properly stored boronic acid. |
Problem 2: High Levels of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | 1. Inert Atmosphere: This is the most common cause. Implement stringent measures to exclude oxygen from the reaction system. This includes using degassed solvents and maintaining a robust inert gas blanket. |
| Suboptimal Reaction Parameters | 1. Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. 2. Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes favor homocoupling. |
Grignard Reaction Route
Problem 1: Difficulty Initiating the Grignard Reaction at Scale
| Possible Cause | Troubleshooting Step |
| Passivated Magnesium Surface | 1. Magnesium Activation: Ensure the magnesium turnings are fresh and have not been excessively exposed to air. Mechanical grinding or the use of activating agents like iodine or 1,2-dibromoethane (B42909) can be effective. |
| Presence of Water | 1. Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. The presence of even trace amounts of water can quench the reaction. |
Problem 2: Runaway Reaction and Poor Temperature Control
| Possible Cause | Troubleshooting Step |
| Highly Exothermic Nature of the Reaction | 1. Slow Addition of Reagents: The organic halide should be added slowly to the magnesium suspension to control the rate of the exothermic reaction. 2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. 3. Dosing-Controlled Semi-Batch Process: This is a common industrial strategy to manage the heat of reaction.[3] |
Problem 3: Formation of Wurtz Coupling and Other Byproducts
| Possible Cause | Troubleshooting Step |
| High Local Concentration of Organic Halide | 1. Controlled Addition: Add the organic halide dropwise to maintain a low concentration in the reaction mixture. This minimizes the reaction between the Grignard reagent and the unreacted halide.[5] |
| Elevated Reaction Temperature | 1. Temperature Management: Maintain the reaction at a lower temperature to disfavor the Wurtz coupling side reaction.[5] |
Data Presentation
Table 1: Comparison of Lab-Scale Suzuki-Miyaura Coupling Conditions for the Synthesis of 2-Methyl-3-biphenylmethanol (B137470) Precursor
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-2-methylbenzoic acid | Pd/C | K₂CO₃ | DMAC/Water | 80 | 1 | 94 | |
| 3-bromo-2-methylbenzoic acid | Pd/C | Na₂CO₃ | Water | Reflux | 3 | 92 | |
| 3-bromo-2-methylbenzoic acid | Pd(0) | Na₂CO₃ | Water | RT | 1 | 90 | |
| 3-bromo-2-methylbenzoic acid | PdCl₂ | Na₂CO₃ | Water | RT | 3 | 82 |
Note: The yields reported are for the synthesis of the 3-phenyl-2-methylbenzoic acid intermediate, which is then reduced to 2-methyl-3-biphenylmethanol.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 2-Methyl-3-phenylbenzoic Acid (Intermediate)
This protocol is adapted from a patented lab-scale synthesis.
-
Reaction Setup: In a 500mL reaction flask, add 3-bromo-2-methylbenzoic acid (4.9g, 22.4mmol), 5% palladium on carbon (1.12mmol), and potassium carbonate (6.2g, 44.8mmol).
-
Solvent Addition: Add a mixture of N,N-Dimethylacetamide (DMAC) and water (20:1 v/v, 125mL).
-
Reaction: Under a nitrogen atmosphere, stir the reaction mixture at 80°C for 1 hour.
-
Work-up: Pour the cooled reaction mixture into 2N hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 150mL).
-
Purification: Combine the organic layers, dry, and concentrate to obtain the title compound.
Protocol 2: Grignard Reaction for 2-Methyl-3-biphenylmethanol
This protocol is based on a patented method highlighting the use of toluene as a solvent.[4]
-
First Grignard Reaction: In a reaction kettle, add toluene (780 parts by weight) and magnesium powder (11 parts). Add ethyl bromide (2 parts) to initiate the reaction. After initiation, reflux and add 2,6-dichlorotoluene (B125461) (260 parts) and maintain at 70°C for 3 hours to obtain the Grignard solution.
-
Coupling Reaction: Perform a coupling reaction with a suitable coupling agent.
-
Second Grignard Reaction: In a separate kettle, add toluene (866 parts) and magnesium powder (70 parts). Initiate with ethyl bromide (2 parts). Add the product from the coupling reaction (500 parts) and maintain at 60°C for 4 hours.
-
Reaction with Formaldehyde Source: Add N,N-Dimethylformamide (DMF) (260 parts) and adjust the pH to 2-3 with hydrobromic acid.
-
Work-up and Purification: Heat to 80-85°C to distill off toluene. Cool the mixture to 50°C, add fresh toluene (433 parts), and stir for 3 hours. Wash with water, extract the organic phase, and wash again. Recrystallize the product from the toluene solution to obtain 2-methyl-3-biphenylmethanol.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Troubleshooting logic for low yield in Grignard reactions.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
Identifying and minimizing impurities in 2-Biphenylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Grignard reaction and the Suzuki coupling reaction.
-
Grignard Reaction: This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-bromobenzyl alcohol or a similar electrophile.
-
Suzuki Coupling Reaction: This approach involves the palladium-catalyzed cross-coupling of an aryl boronic acid (e.g., phenylboronic acid) with a suitable aryl halide or triflate (e.g., 2-bromobenzyl alcohol).[1]
Q2: What are the common impurities I should expect in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed.
-
From Grignard Synthesis:
-
Biphenyl (B1667301): This is a very common byproduct formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with the aryl halide starting material.
-
Unreacted Starting Materials: Residual 2-bromobenzyl alcohol or other starting materials may be present if the reaction did not go to completion.
-
Magnesium Salts: These are inorganic impurities that are typically removed during aqueous workup.
-
-
From Suzuki Coupling Synthesis:
-
Homocoupling Products: Biphenyl can be formed from the homocoupling of phenylboronic acid.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromobenzyl alcohol and phenylboronic acid.
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands may remain.
-
Boronic Acid Derivatives: Boronic acid anhydrides (boroxines) or other related species can be present.
-
Q3: I am observing a low yield in my Grignard synthesis of this compound. What are the potential causes and solutions?
A3: Low yields in Grignard reactions are a common issue and can often be traced back to a few key factors. The troubleshooting workflow below can help diagnose and resolve the problem.
Troubleshooting Guides
Low Yield in Grignard Synthesis
If you are experiencing a lower than expected yield, consider the following potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solutions |
| Low Yield | Moisture in Glassware/Solvents: Grignard reagents are extremely sensitive to water, which will quench the reagent. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. |
| Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating. | - Use fresh, shiny magnesium turnings.- Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Side Reactions: The formation of biphenyl through Wurtz-type coupling is a significant side reaction. | - Control the rate of addition of the aryl halide to the magnesium suspension to avoid localized high concentrations.- Maintain a moderate reaction temperature; excessive heat can favor byproduct formation. | |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the correct stoichiometry of reagents. | |
| Product Loss During Workup: The product may be lost during the extraction and purification steps. | - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Be careful during solvent removal to avoid loss of the product, which has a relatively high boiling point. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent or solvent system may require optimization based on the impurity profile.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate (B1210297) mixture)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a starting point for the HPLC analysis of this compound and the separation from its common impurity, biphenyl. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Biphenyl phase column for alternative selectivity.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
Dissolve a small amount of the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 3: GC-MS Analysis of this compound
This protocol is a general guideline for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 amu
Sample Preparation:
Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Data Presentation
Table 1: Purity of this compound Before and After Recrystallization (Hypothetical Data)
| Sample | Purity by HPLC (%) | Biphenyl Impurity (%) | Unidentified Impurities (%) | Yield (%) |
| Crude Product | 85.2 | 12.5 | 2.3 | - |
| After Recrystallization (Methanol) | 98.9 | 0.8 | 0.3 | 75 |
| After Recrystallization (Hexane/EtOAc) | 99.5 | 0.3 | 0.2 | 82 |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Workflow for impurity identification and minimization in this compound.
References
Validation & Comparative
Comprehensive NMR Analysis of 2-Biphenylmethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Biphenylmethanol, a significant building block in organic synthesis. We present a comprehensive dataset, experimental protocols, and a comparison with alternative analytical techniques to facilitate its unambiguous identification and characterization.
¹H and ¹³C NMR Spectral Data of this compound
The structural elucidation of this compound has been achieved through meticulous ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the tables below. These assignments have been confirmed through two-dimensional NMR techniques, including H-H and C-H Correlation Spectroscopy (COSY), ensuring accurate and reliable data for researchers.[1]
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.52 | m | 2H | Aromatic H |
| 7.40 | m | 2H | Aromatic H |
| 7.35 | m | 1H | Aromatic H |
| 7.34 | m | 2H | Aromatic H |
| 7.33 | m | 2H | Aromatic H |
| 4.58 | s | 2H | -CH₂- |
| 1.80 | s | 1H | -OH |
Note: The assignments for the aromatic protons are complex due to overlapping multiplets. The labels A-F in the original data source correspond to the different aromatic protons, though specific assignment to individual positions without further 2D NMR analysis (like NOESY) can be challenging.[1]
Table 2: ¹³C NMR Spectral Data for this compound
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for reproducibility.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, particularly for the aromatic region.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information for the analysis of this compound and related biphenyl (B1667301) compounds.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed stereochemical or isomeric information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O, aromatic C-H). | Fast, non-destructive. | Provides limited information on the overall carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | Quantitative, highly reproducible. | Requires a suitable chromophore for UV detection; structural information is limited. |
| Gas Chromatography (GC) | Purity and separation of volatile derivatives. | High resolution for volatile compounds. | May require derivatization for non-volatile compounds. |
Visualizing the NMR Analysis Workflow
The process of analyzing this compound by NMR can be visualized as a streamlined workflow, from sample preparation to final data interpretation.
Structural Correlation of NMR Signals
The following diagram illustrates the logical relationship between the key proton and carbon signals and their corresponding positions in the this compound structure.
References
A Comparative Guide to the Analytical Fragmentation Patterns of 2-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 2-biphenylmethanol (B1359950) and offers insights into alternative analytical methodologies. The information herein is supported by experimental data to assist in method selection and development for the identification and quantification of this compound.
Mass Spectrometry Fragmentation of this compound
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation pattern of this compound (C₁₃H₁₂O, molecular weight: 184.23 g/mol ) is influenced by the presence of the biphenyl (B1667301) moiety and the benzyl (B1604629) alcohol functional group.
Upon electron impact, the this compound molecule (m/z 184) undergoes a series of characteristic fragmentation reactions. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical to form a stable ion at m/z 183 .
-
Loss of a Hydroxyl Radical (-•OH): Cleavage of the C-O bond results in the loss of a hydroxyl radical, leading to the formation of the biphenylmethyl cation at m/z 167 .
-
Formation of the Fluorenyl Cation: A significant fragmentation pathway involves the loss of a hydrogen molecule followed by cyclization to form the highly stable fluorenyl cation at m/z 165 . This is often a prominent peak in the spectrum. The ion at m/z 166 can be attributed to the isotopic contribution of the m/z 165 ion or the loss of water from the molecular ion.
-
Loss of the Phenyl Group (-C₆H₅): Cleavage of the bond between the two phenyl rings can result in the loss of a phenyl radical, though this is generally less favored than other pathways.
-
Tropylium Ion Formation: Like many benzyl compounds, rearrangement to a tropylium-like ion can occur, leading to characteristic fragments.
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that provide structural confirmation.
Visualization of the Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway of this compound.
Comparison of Analytical Methods
While GC-MS is a powerful tool for the analysis of this compound, other analytical techniques can offer advantages in terms of sensitivity, sample throughput, and compatibility with different sample matrices. This section compares GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), two commonly employed methods in pharmaceutical and chemical analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | High ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | High ng/mL to low µg/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% |
| Sample Throughput | Moderate | High |
| Structural Information | High (provides fragmentation pattern) | Low (provides retention time and UV spectrum) |
| Derivatization | May be required to improve volatility | Generally not required |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.
GC-MS Analysis Protocol
1. Sample Preparation:
-
Dissolve a known weight of the this compound standard or sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Impact Energy: 70 eV.
-
Scan Range: m/z 40-400.
HPLC-UV Analysis Protocol
1. Sample Preparation:
-
Dissolve a known weight of the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-200 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
Comparative Experimental Workflow
Caption: Comparative workflow for GC-MS and HPLC-UV analysis.
By understanding the fragmentation behavior of this compound and considering the comparative advantages of different analytical techniques, researchers can select and optimize the most appropriate method for their specific research, development, and quality control needs.
A Comparative Analysis of the Reactivity of 2-Biphenylmethanol and 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Biphenylmethanol and 4-Biphenylmethanol, two isomers with distinct structural characteristics that significantly influence their behavior in chemical transformations. This analysis is supported by theoretical principles and available experimental data to assist researchers in selecting the appropriate isomer for their specific synthetic needs.
Introduction: Structural Differences and Predicted Reactivity
The reactivity of this compound and 4-Biphenylmethanol is primarily dictated by the position of the hydroxymethyl group (-CH₂OH) on the biphenyl (B1667301) scaffold. This positional isomerism gives rise to significant differences in steric hindrance and the potential for intramolecular interactions, which in turn affect the accessibility and reactivity of the hydroxyl group.
-
4-Biphenylmethanol: In this isomer, the hydroxymethyl group is located at the para position, remote from the second phenyl ring. This placement results in a sterically unhindered alcohol, where the hydroxyl group is readily accessible to incoming reagents. Its reactivity is expected to be similar to that of a typical primary benzylic alcohol.
-
This compound: Here, the hydroxymethyl group is at the ortho position, in close proximity to the second phenyl ring. This arrangement leads to considerable steric congestion around the reaction center. Furthermore, the ortho positioning allows for the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the π-electron system of the adjacent phenyl ring. This interaction can stabilize the ground state of the molecule and potentially increase the activation energy for reactions involving the hydroxyl group.
Based on these structural considerations, it is hypothesized that 4-Biphenylmethanol will generally exhibit higher reactivity in reactions involving the hydroxyl group compared to its ortho-substituted counterpart, This compound , which is expected to be less reactive due to steric hindrance and intramolecular hydrogen bonding.
Comparative Reactivity in Common Alcohol Reactions
While direct, side-by-side comparative studies with quantitative kinetic data for all common reactions are not extensively available in the published literature, the relative reactivity can be inferred from established principles of organic chemistry and data from studies on similarly substituted benzyl (B1604629) alcohols.
Oxidation
The oxidation of primary alcohols to aldehydes is a fundamental transformation. The rate of this reaction is sensitive to steric hindrance around the alcohol and the C-H bond being broken.
Expected Outcome: 4-Biphenylmethanol is expected to undergo oxidation more readily than this compound. The steric bulk of the ortho-phenyl group in this compound is likely to impede the approach of the oxidizing agent, leading to slower reaction rates and potentially requiring harsher conditions or longer reaction times to achieve comparable yields.
Data Summary (Inferred):
| Compound | Oxidizing Agent | Expected Relative Rate | Expected Yield |
| 4-Biphenylmethanol | PCC, MnO₂, etc. | Faster | High |
| This compound | PCC, MnO₂, etc. | Slower | Moderate to High (may require longer reaction times) |
Esterification
Fischer esterification, the acid-catalyzed reaction of an alcohol with a carboxylic acid, is another common reaction where steric factors play a crucial role. The mechanism involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.
Expected Outcome: The sterically unhindered hydroxyl group of 4-Biphenylmethanol should allow for a more facile approach to the electrophilic carbonyl carbon of the carboxylic acid, resulting in a faster rate of esterification. Conversely, the sterically encumbered environment of the hydroxyl group in this compound is expected to significantly slow down the reaction.
Data Summary (Inferred):
| Compound | Reaction | Expected Relative Rate | Expected Yield |
| 4-Biphenylmethanol | Fischer Esterification | Faster | High |
| This compound | Fischer Esterification | Slower | Lower (under identical conditions) |
Dehydration
Acid-catalyzed dehydration of primary alcohols can lead to the formation of ethers or alkenes, depending on the reaction conditions. The formation of a carbocation intermediate is often involved, and the stability of this intermediate can influence the reaction pathway.
Expected Outcome: In reactions proceeding through an SN2-type mechanism for ether formation, 4-Biphenylmethanol would be expected to react faster due to less steric hindrance. For reactions that may involve a carbocation intermediate (E1-type), the benzylic carbocation formed from both isomers would be stabilized by resonance. However, the steric strain in the planar carbocation derived from this compound might be higher, potentially influencing the product distribution. The formation of an intramolecular ether (a dibenzofuran (B1670420) derivative) from this compound under certain conditions is a possibility that is not available to the 4-isomer.
Data Summary (Inferred):
| Compound | Reaction | Expected Major Product(s) | Expected Relative Rate |
| 4-Biphenylmethanol | Acid-catalyzed dehydration | Bis(4-biphenylmethyl) ether | Faster (for ether formation) |
| This compound | Acid-catalyzed dehydration | Bis(2-biphenylmethyl) ether, potential for intramolecular cyclization products | Slower (for intermolecular ether formation) |
Key Mechanistic and Structural Diagrams
The differing reactivity of these isomers can be visualized through the following diagrams:
Caption: Steric hindrance comparison for reagent approach.
Caption: Intramolecular hydrogen bonding in this compound.
Caption: General oxidation pathway for the two isomers.
Experimental Protocols
The following are general experimental protocols for key transformations of biphenylmethanols. Researchers should optimize these conditions for their specific needs and substrates.
General Protocol for Oxidation with Pyridinium (B92312) Chlorochromate (PCC)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dichloromethane (B109758) (CH₂Cl₂).
-
Reagents: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solvent with stirring.
-
Substrate Addition: Dissolve the biphenylmethanol isomer (1.0 equivalent) in a minimal amount of CH₂Cl₂ and add it to the PCC suspension.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For this compound, a longer reaction time is anticipated.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography on silica gel.
General Protocol for Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the biphenylmethanol isomer (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.1 to 2.0 equivalents).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
General Protocol for Acid-Catalyzed Dehydration to Symmetrical Ether
-
Setup: To a round-bottom flask, add the biphenylmethanol isomer.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).
-
Reaction: Heat the mixture, typically in a temperature range of 130-140 °C, while stirring. The optimal temperature may need to be determined empirically to favor ether formation over alkene elimination.
-
Workup: After the reaction is complete (as determined by TLC or GC), cool the mixture and dilute it with an organic solvent. Neutralize the acid by washing with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer, filter, and remove the solvent under reduced pressure. The resulting crude ether can be purified by column chromatography or recrystallization.
Conclusion
The positional isomerism of the hydroxymethyl group on the biphenyl framework leads to a pronounced difference in the reactivity of this compound and 4-Biphenylmethanol. 4-Biphenylmethanol , being sterically unhindered, generally undergoes reactions typical of a primary benzylic alcohol at a faster rate. In contrast, This compound exhibits lower reactivity due to significant steric hindrance from the adjacent phenyl ring and the stabilizing effect of intramolecular hydrogen bonding. Researchers should consider these factors when designing synthetic routes. For transformations requiring a highly reactive primary alcohol, 4-Biphenylmethanol is the preferred choice. If steric bulk is desired to influence the stereochemical outcome of a reaction or if subsequent intramolecular cyclization is a goal, this compound may be the more suitable starting material, although its lower reactivity may necessitate more forcing reaction conditions.
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Biphenylmethanol
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-Biphenylmethanol is a critical prerequisite for reliable research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols for each method, presents supporting data in clear, comparative tables, and includes visualizations of the analytical workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for purity determination is dictated by several factors, including the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for separating a wide range of potential impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities. | An absolute method for purity determination of the main component. Provides structural confirmation of the analyte and impurities. |
| Resolution | High resolution, enabling the separation of closely related impurities. | Very high resolution, especially with capillary columns, for separating volatile impurities. | High spectral resolution, allowing for the differentiation of structurally similar molecules. |
| Sensitivity | High sensitivity, typically in the µg/mL to ng/mL range, depending on the detector. | High sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Generally lower sensitivity than chromatographic methods, typically requiring mg of sample. |
| Quantification | Requires a reference standard of this compound for accurate quantification. Purity is often determined by area percent normalization. | Requires a reference standard for quantification. Area percent normalization is also common. | Provides a direct, primary method of quantification against a certified internal standard. Does not require a this compound reference standard for purity assessment. |
| Throughput | Moderate to high throughput, with typical run times of 15-30 minutes. | Moderate to high throughput, with typical run times of 20-40 minutes. | Lower throughput due to longer experiment times required for accurate quantification. |
Quantitative Data Summary
The following table summarizes typical performance data for the proposed analytical methods for this compound purity determination. These values are representative and should be validated for specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | GC-FID | qNMR (¹H) |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable (direct ratio) |
| Limit of Detection (LOD) | 0.01% | 0.005% | ~0.1% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | ~0.3% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (% RSD) | < 1.5% | < 1.5% | < 0.5% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC method is designed for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This proposed GC method is suitable for the determination of volatile impurities and the overall purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Detector Temperature: 300 °C
Sample Preparation:
-
Standard and Sample Solution: Accurately weigh approximately 25 mg of the this compound reference standard or sample and dissolve in 5 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This qNMR method provides an absolute determination of this compound purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The choice of internal standard should ensure that its signals do not overlap with those of this compound or any expected impurities.
-
Pulse Program: A single 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
Data Processing: Fourier transform, phase correction, and baseline correction.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC purity analysis of this compound.
Caption: Workflow for qNMR absolute purity determination of this compound.
A Comparative Guide to Catalysts for Suzuki Coupling in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the synthesis of biphenyls, supported by experimental data and detailed protocols.
Performance Comparison of Catalyst Systems
The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent system. Below is a comparative summary of various palladium precatalysts and ligand systems under specific, cited experimental conditions.
Homogeneous Palladium Catalysts
Homogeneous catalysts, typically palladium complexes with phosphine (B1218219) ligands, are widely used due to their high activity and broad functional group tolerance.[1][2] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[3]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | 4-Iodoanisole | o-Tolylboronic acid | K₂CO₃ | Acetone/Water | Reflux | - | >95% | "Ligandless" conditions where the phosphine is added separately. Effective for electron-rich and sterically hindered substrates.[4] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | Aryl Bromides/Chlorides | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2-12 | 85-99% | Highly active catalyst allowing for low catalyst loadings (0.000001-0.02 mol %).[2][5] |
| Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | Aryl Bromides/Chlorides | Phenylboronic acid | KF | THF | RT | 2-12 | 91-99% | Room temperature coupling of both aryl bromides and challenging aryl chlorides.[2][5] |
| Pd(PPh₃)₄ | 7-Chloro-2-naphthol | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12-24 | 40-70% | Traditional, readily available catalyst, but shows moderate activity for aryl chlorides.[6] |
| Pd(OAc)₂ / SPhos | 7-Chloro-2-naphthol | Arylboronic acid | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2-8 | >90% | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[6] |
| Pd(OAc)₂ / XPhos (1.2 equiv) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | - | - | 84% | Increasing the ligand-to-metal ratio can significantly improve yield for in-situ generated catalysts.[7] |
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offer the advantage of easier separation from the reaction mixture and potential for recycling.[1][8] This is a key consideration in green chemistry and industrial applications.[1]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Key Features & Reference |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95% | Pd nanoparticles on COOH-modified graphene. Shows good reusability.[1][8] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90% | High turnover frequency (TOF) values, higher than some homogeneous systems for similar reactions.[1] |
| Nano-palladium | p-Nitrochlorobenzene | Phenylboronic acid | - | - | - | - | 90% | Effective for less reactive chloro-aromatics.[9] |
| Nano-palladium | o-Nitrochlorobenzene | Phenylboronic acid | - | - | - | - | 97% | Demonstrates high efficiency for challenging substrates.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Suzuki Coupling with a Homogeneous Catalyst
This protocol is adapted from methodologies for the coupling of aryl halides with arylboronic acids using a palladium acetate (B1210297)/phosphine ligand system.[4][10]
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole)
-
Arylboronic Acid (e.g., o-Tolylboronic acid)
-
Palladium Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Triphenylphosphine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Acetone and Water)
Reaction Setup:
-
To a three-necked flask equipped with a reflux condenser and a stirrer, add the aryl halide (1.0 equiv), arylboronic acid (1.0-1.2 equiv), and acetone.
-
In a separate flask, dissolve the base (2.0-3.0 equiv) in water.
-
In a third flask, dissolve the palladium acetate (0.002-1.0 mol%) and the phosphine ligand in acetone.
-
Combine the aryl halide/boronic acid solution and the aqueous base solution in the reaction flask.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki Coupling with a Heterogeneous Catalyst
This protocol is based on the use of palladium nanoparticles supported on modified graphene for the synthesis of fluorinated biphenyls.[1]
Materials:
-
Aryl Halide (e.g., 1-Bromo-4-fluorobenzene)
-
Arylboronic Acid (e.g., 4-Fluorophenylboronic acid)
-
G-COOH-Pd-10 catalyst
-
Base (K₂CO₃)
-
Solvent (DMF/H₂O 95:5)
Reaction Setup:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the G-COOH-Pd-10 catalyst (0.1 mol% Pd).
-
Perform three vacuum/N₂ cycles to remove oxygen from the reaction atmosphere.
-
Add the degassed DMF/H₂O solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70 or 110 °C) with vigorous stirring.
-
Monitor the reaction progress over time (e.g., at 3, 8, 24, and 48 hours).
-
After the reaction, the catalyst can be separated by centrifugation, washed with water and diethyl ether, and dried under vacuum for reuse.[1][8]
-
The product can be isolated from the reaction mixture using standard extraction and purification techniques.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validating the Synthesis of 2-Biphenylmethanol: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of the spectroscopic validation of 2-Biphenylmethanol, a valuable building block in organic synthesis. We will explore two common synthetic routes and detail the application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) in verifying the final product.
Comparison of Synthetic Routes for this compound
Two prevalent methods for the synthesis of this compound are the Grignard reaction and the reduction of a carboxylic acid. Each approach has distinct advantages and disadvantages in terms of starting materials, reaction conditions, and potential byproducts.
| Parameter | Grignard Reaction | Reduction of Carboxylic Acid |
| Starting Materials | 2-Bromobiphenyl (B48390), Magnesium, Formaldehyde (B43269) | 2-Biphenylcarboxylic acid |
| Key Reagents | Diethyl ether or THF, HCl (aq) | Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF, H₂O, Acid |
| Typical Yield | Moderate (60-75%) | High (>90%)[1] |
| Pros | Utilizes readily available starting materials. | High-yielding and clean reaction. |
| Cons | Formation of biphenyl (B1667301) byproduct is common. Requires strictly anhydrous conditions.[2] | LiAlH₄ is a hazardous and moisture-sensitive reagent requiring careful handling.[1] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via the Grignard reaction and the reduction of 2-biphenylcarboxylic acid.
Method 1: Grignard Reaction Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of 2-bromobiphenyl (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution with vigorous stirring. Alternatively, add a solution of paraformaldehyde in anhydrous THF.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to separate the this compound from the biphenyl byproduct.
Method 2: Reduction of 2-Biphenylcarboxylic Acid
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or THF.
-
Addition of Carboxylic Acid: Dissolve 2-biphenylcarboxylic acid (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the sequential, dropwise addition of water (1 mL per g of LiAlH₄), followed by 15% aqueous sodium hydroxide (B78521) (1 mL per g of LiAlH₄), and finally water again (3 mL per g of LiAlH₄).
-
Purification: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Spectroscopic Validation Data
The following tables summarize the key spectroscopic data used to confirm the identity and purity of the synthesized this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.54 - 7.52 | m | 2H | Aromatic protons |
| 7.42 - 7.39 | m | 2H | Aromatic protons |
| 7.36 - 7.33 | m | 5H | Aromatic protons |
| 4.58 | s | 2H | -CH₂- |
| 1.80 | s | 1H | -OH |
Citation for ¹H NMR data[3]
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | Quaternary aromatic carbon |
| 140.9 | Quaternary aromatic carbon |
| 129.8 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.8 | Aromatic CH |
| 128.3 | Aromatic CH |
| 127.9 | Aromatic CH |
| 127.5 | Aromatic CH |
| 63.2 | -CH₂- |
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1050 - 1000 | Strong | C-O stretch |
| 760 - 740 | Strong | C-H out-of-plane bend |
Mass Spectrometry Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular ion) |
| 167 | [M - OH]⁺ |
| 165 | [M - H₂O - H]⁺ |
| 155 | [M - CH₂OH]⁺ |
| 152 | [M - H₂O - 2H]⁺ |
Citation for Mass Spectrometry data[4]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic validation of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Biological Relevance
While the primary focus of this guide is on synthetic validation, it is noteworthy that biphenylmethanol derivatives have biological significance. For instance, 2-Methyl-3-biphenylmethanol is a known environmental transformation product of the pesticide Bifenthrin.[5] Furthermore, some studies have investigated the potential of biphenylmethanol derivatives in inhibiting cancer cell growth.[6] this compound itself has been identified as a potential endocrine disrupting compound.[4]
Conclusion
The successful synthesis of this compound requires rigorous validation to ensure the correct molecular structure has been obtained. A combination of spectroscopic techniques is essential for unambiguous characterization. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. By comparing the experimental data from these methods with known values, researchers can confidently confirm the identity and purity of their synthesized this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(2928-43-0) IR Spectrum [chemicalbook.com]
- 4. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
A Comparative Guide to the Biological Activity of 2-Biphenylmethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Biphenylmethanol and its structurally related analogs. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological effects, including antimicrobial, antioxidant, and anticancer activities. This document summarizes key quantitative data from various studies, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs are influenced by the nature and position of substituents on the biphenyl rings. Modifications can significantly impact their potency and spectrum of action. Below are summaries of their performance in key biological assays.
Anticancer Activity
Several studies have highlighted the potential of biphenyl derivatives as anticancer agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl Analog 11 | Melanoma | 1.7 ± 0.5 | [1][2] |
| Hydroxylated Biphenyl Analog 12 | Melanoma | 2.0 ± 0.7 | [1][2] |
| Bi-magnolignan | Various Cancer Cell Lines | 0.4 - 7.5 |
Note: Data is collated from different studies and experimental conditions may vary.
Antimicrobial Activity
Biphenyl derivatives have also demonstrated notable activity against a range of microbial pathogens, including antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Staphylococcus aureus (MRSA) | 3.13 | |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Enterococcus faecalis (MREf) | 6.25 | |
| Protosappanin A | Staphylococcus aureus (MRSA) | 64 | [3] |
| Protosappanin B | Staphylococcus aureus (MRSA) | 128 | [3] |
Note: Data is collated from different studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[6]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[8]
Visualizations
Diagrams illustrating key biological pathways and experimental workflows can aid in the understanding of the mechanisms of action and experimental design.
Caption: General experimental workflow for cytotoxicity screening.
Caption: The intrinsic apoptosis signaling pathway.
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to the Synthesis of 2-Biphenylmethanol and 2,2'-Biphenyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes to 2-Biphenylmethanol (B1359950) and 2,2'-Biphenyldimethanol (B1213914), two important biphenyl (B1667301) derivatives with applications in medicinal chemistry, materials science, and as precursors for chiral ligands.[1] We will explore the common synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound and 2,2'-Biphenyldimethanol
Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their unique structural and electronic properties, including the potential for axial chirality in ortho-substituted derivatives, make them highly valuable building blocks in organic synthesis.
This compound is a mono-hydroxymethylated biphenyl. Its derivatives are utilized in the synthesis of various organic compounds, including as precursors to biologically active molecules.
2,2'-Biphenyldimethanol is a C₂-symmetric diol, a key feature that makes it a crucial starting material for the synthesis of chiral ligands and organocatalysts.[1] The restricted rotation around the central carbon-carbon single bond, known as atropisomerism, allows for the existence of stable enantiomers in suitably substituted derivatives, a fundamental concept in asymmetric catalysis.
Synthetic Strategies: A Comparative Overview
The synthesis of these two molecules involves distinct strategic approaches, primarily dictated by the number and position of the hydroxymethyl groups. This guide will focus on the most prevalent and effective methods for each:
-
For this compound:
-
Suzuki-Miyaura Coupling followed by Reduction
-
Grignard Reaction
-
-
For 2,2'-Biphenyldimethanol:
-
Reduction of 2,2'-Biphenyldicarboxylic Acid or its Esters
-
Ullmann Coupling
-
The following sections will delve into the experimental details of each method, presenting quantitative data where available to allow for a direct comparison of their efficacy.
Data Presentation: Quantitative Comparison of Synthetic Routes
| Target Molecule | Synthetic Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound | Suzuki-Miyaura Coupling & Reduction | 2-Bromobenzaldehyde (B122850), Phenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), NaBH₄ | 65-98 (coupling)[2] | 1-48 (coupling)[2] | Room Temp - 110 (coupling)[2] | Mild conditions, high functional group tolerance, commercially available reagents.[2] | Two-step process, potential for side reactions like homocoupling. |
| This compound | Grignard Reaction | 2-Bromobenzaldehyde, Phenylmagnesium bromide | Mg, anhydrous ether | Moderate to high | 1-3 | Reflux | One-pot potential, readily available starting materials. | Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., biphenyl formation).[3] |
| 2,2'-Biphenyldimethanol | Reduction of 2,2'-Biphenyldicarboxylic Acid | 2,2'-Biphenyldicarboxylic acid or its ester | LiAlH₄ | 80-95[4] | 4-16 | Reflux | High yields, straightforward procedure. | LiAlH₄ is highly reactive and requires careful handling under anhydrous conditions.[5] |
| 2,2'-Biphenyldimethanol | Ullmann Coupling | 2-Iodobenzyl alcohol | Copper powder | Moderate | >12 | ~200 | Direct formation of the biphenyl bond. | Harsh reaction conditions (high temperature), often requires an excess of copper.[6] |
Experimental Protocols
Synthesis of this compound
Method 1: Suzuki-Miyaura Coupling and Subsequent Reduction
This two-step approach first constructs the biphenyl skeleton via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the aldehyde functionality.
-
Step 1: Synthesis of 2-Phenylbenzaldehyde (B32115) via Suzuki-Miyaura Coupling
A mixture of 2-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol), and a base like K₂CO₃ (3.0 mmol) are combined in a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water).[7] The reaction mixture is heated, typically at reflux, for 1 to 48 hours until the starting material is consumed (monitored by TLC). After cooling, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
-
Step 2: Reduction of 2-Phenylbenzaldehyde to this compound
The purified 2-phenylbenzaldehyde (1.0 mmol) is dissolved in a solvent like methanol. Sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched, and the product is extracted, washed, dried, and purified.
Method 2: Grignard Reaction
This method involves the reaction of a Grignard reagent with an aldehyde to form the desired alcohol.
To a solution of 2-bromobenzaldehyde (1.0 mmol) in anhydrous diethyl ether, a solution of phenylmagnesium bromide (1.1 mmol) in diethyl ether is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
Synthesis of 2,2'-Biphenyldimethanol
Method 1: Reduction of 2,2'-Biphenyldicarboxylic Acid
This is a common and high-yielding method for the synthesis of 2,2'-biphenyldimethanol.
In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. To this suspension, a solution of 2,2'-biphenyldicarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is heated to reflux for 4-16 hours.[8] The reaction is then cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the product.
Method 2: Ullmann Coupling
This classical method forms the biphenyl bond through a copper-mediated coupling of two aryl halide molecules.
A mixture of 2-iodobenzyl alcohol (1.0 equivalent) and an excess of copper powder (at least 2.0 equivalents) is heated at a high temperature (around 200 °C) for several hours.[6] The reaction is typically performed without a solvent or in a high-boiling point solvent. After cooling, the reaction mixture is treated with a suitable workup procedure to remove the copper residues, and the product is purified by crystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic routes to this compound.
Caption: Synthetic routes to 2,2'-Biphenyldimethanol.
Conclusion and Recommendations
The choice of synthetic route for this compound and 2,2'-biphenyldimethanol depends on several factors including the desired scale of the reaction, available starting materials, and tolerance for specific reaction conditions.
For the synthesis of This compound , the Suzuki-Miyaura coupling followed by reduction offers high yields and excellent functional group tolerance, making it a versatile and reliable method. The Grignard reaction provides a more direct, one-pot approach, but its stringent requirement for anhydrous conditions can be a practical limitation.
For the synthesis of 2,2'-Biphenyldimethanol , the reduction of 2,2'-biphenyldicarboxylic acid with LiAlH₄ is a highly efficient and straightforward method that provides excellent yields. The Ullmann coupling, while historically significant, is often less favored due to its harsh reaction conditions and moderate yields.
Ultimately, the selection of the optimal synthetic pathway will be guided by the specific experimental context and the priorities of the researcher. This guide provides the foundational information to make an informed decision.
References
- 1. 2,2'-Biphenyldimethanol | 3594-90-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Characterization of 2-Biphenylmethanol Impurities: A Comparative Guide to GC-MS and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical factor in drug safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. 2-Biphenylmethanol is a key intermediate in the synthesis of various pharmaceuticals, and a thorough understanding of its impurity profile is essential for quality control and process optimization. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the characterization of impurities in this compound.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several impurities, including unreacted starting materials, by-products, and degradation products. Based on common synthetic routes, such as the Suzuki coupling reaction, potential impurities may include:
-
Starting Materials: 2-Bromobenzyl alcohol, Phenylboronic acid
-
By-products: Biphenyl (B1667301), 2,2'-Biphenyldimethanol
-
Degradation Products: 2-Biphenylcarboxylic acid, 2-Biphenylcarboxaldehyde
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive detection make it a powerful tool for identifying and quantifying impurities.
Experimental Protocol: GC-MS
A validated GC-MS method is crucial for the accurate determination of impurities.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Data: GC-MS
The following table summarizes representative quantitative data for potential impurities in a this compound sample analyzed by GC-MS.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Amount Detected (%) |
| Biphenyl | 5.2 | 0.05 | 0.15 | 0.08 |
| 2-Bromobenzyl alcohol | 8.9 | 0.1 | 0.3 | Not Detected |
| Phenylboronic acid | Not amenable to direct GC-MS | - | - | - |
| 2-Biphenylcarboxaldehyde | 12.5 | 0.08 | 0.25 | 0.03 |
| 2,2'-Biphenyldimethanol | 15.8 | 0.2 | 0.6 | 0.01 |
| 2-Biphenylcarboxylic acid | Requires derivatization | - | - | - |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a valuable alternative to GC-MS for impurity profiling.[2]
Experimental Protocol: HPLC
A validated HPLC method is essential for reliable impurity analysis.[3]
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD) (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A biphenyl stationary phase can also offer unique selectivity for aromatic compounds.[4][5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Quantitative Data: HPLC
The following table presents representative quantitative data for the same impurities analyzed by HPLC.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Amount Detected (%) |
| Biphenyl | 15.3 | 0.1 | 0.3 | 0.08 |
| 2-Bromobenzyl alcohol | 8.1 | 0.05 | 0.15 | Not Detected |
| Phenylboronic acid | 3.5 | 0.2 | 0.6 | 0.02 |
| 2-Biphenylcarboxaldehyde | 11.7 | 0.07 | 0.2 | 0.03 |
| 2,2'-Biphenyldimethanol | 9.5 | 0.15 | 0.45 | 0.01 |
| 2-Biphenylcarboxylic acid | 6.8 | 0.1 | 0.3 | 0.05 |
Comparison of GC-MS and HPLC for this compound Impurity Analysis
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and interactions with the stationary phase in the liquid phase. |
| Applicability | Best for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2] |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is detector-dependent (UV, DAD, MS) but can be very high.[6] |
| Compound Identification | Provides definitive identification through mass spectral libraries and fragmentation patterns.[7] | Identification is based on retention time and UV spectrum, often requiring confirmation with a mass spectrometer (LC-MS). |
| Sample Preparation | May require derivatization for polar compounds like carboxylic acids. | Generally simpler sample preparation. |
| Analysis Time | Typically faster run times for volatile compounds. | Can have longer run times depending on the complexity of the separation. |
| Cost | Instrumentation and maintenance can be more expensive. | Generally lower initial and operational costs compared to GC-MS. |
Experimental Workflow for Impurity Characterization
Caption: Experimental workflow for the characterization of this compound impurities.
Conclusion
Both GC-MS and HPLC are powerful techniques for the characterization of impurities in this compound. The choice between the two methods depends on the specific impurities of interest and the analytical requirements.
-
GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities due to its high resolution and the definitive structural information provided by mass spectrometry.
-
HPLC is a more versatile technique, capable of analyzing a broader range of impurities, including non-volatile and thermally labile compounds such as carboxylic acids and boronic acids, without the need for derivatization.
For comprehensive impurity profiling of this compound, a combination of both techniques is often recommended. GC-MS can be used for the analysis of volatile and semi-volatile neutral impurities, while HPLC is ideal for polar, non-volatile, or thermally unstable impurities. This orthogonal approach ensures a complete and accurate assessment of the purity of this compound, contributing to the overall quality and safety of the final pharmaceutical product.
References
Comparative analysis of different synthetic routes to 2-methyl-3-biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-methyl-3-biphenylmethanol (B137470) (CAS 76350-90-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, notably Bifenthrin.[1][2] The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data from peer-reviewed literature and patent filings.
Executive Summary
The synthesis of 2-methyl-3-biphenylmethanol is predominantly achieved through two main strategies: Suzuki Coupling and Grignard Reactions. Both methods offer distinct advantages and disadvantages. The Suzuki coupling generally provides high yields and mild reaction conditions, making it a preferred laboratory-scale method.[3][4] Grignard reactions, particularly those adapted for continuous processes, offer a scalable and industrially viable alternative, though they may involve more hazardous reagents and stringent anhydrous conditions.[5][6] Other potential routes, such as those starting from 2,3-dimethylaniline (B142581) or involving Friedel-Crafts acylation, are documented but lack detailed published experimental data, limiting their comparative assessment.[5]
Data Presentation: Comparison of Key Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield | Purity | Citation(s) |
| Route 1: Suzuki Coupling (Direct) | (3-bromo-2-methylphenyl)methanol, Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, 2M NaHCO₃, Ethanol/Toluene, 80°C | 3 hours | 98% | High (Solid) | [3] |
| Route 2: Suzuki Coupling & Reduction | 3-bromo-2-methylbenzoic acid, Phenylboronic acid / ester | Step 1: Pd/C, Base (e.g., NaOAc, Na₂CO₃), Water, RefluxStep 2: Reducing agent (e.g., LiAlH₄, Borane) | Step 1: 1-12 hoursStep 2: Not specified | Step 1: 65-94% | Not specified | [4][6] |
| Route 3: Grignard Reaction | 3-chloro-2-methylbiphenyl, Polyoxymethylene diacetate | Mg turnings, THF, Reflux | >7 hours | 70.8% | 89.9% | |
| Route 4: Continuous Grignard & Hydroxylation | 3-chloro-2-methylbiphenyl, Paraformaldehyde | Mg, Toluene/THF, 90°C (Grignard)Paraformaldehyde, 70-90°C (Hydroxylation) | 5 hours (Grignard)8 hours (Hydroxylation) | >97% Conversion (Grignard)~88% Conversion (Hydroxylation) | Not specified | [5] |
| Route 5: Multi-step Grignard | 2,6-dichlorotoluene, Bromobenzene, DMF | Multiple steps: Grignard formation, coupling, second Grignard, formylation, reduction | Multi-day | Not specified | Not specified | [7][8] |
Logical Workflow Diagrams
The following diagrams illustrate the logical flow of the primary synthetic routes.
Caption: Workflow for the direct Suzuki coupling route.
References
- 1. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 2. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 4. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 5. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]
- 6. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 7. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 8. CN1935761A - Method for preparing 2-methyl-3-phenyl benzil alcohol - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Biphenylmethanol
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 2-Biphenylmethanol is not just a matter of regulatory compliance, but a fundamental aspect of professional practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the surrounding environment.
This compound, also known as o-phenylbenzyl alcohol, must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6] Plastic or glass bottles with screw-on caps (B75204) are generally suitable.[7]
-
Ensure the container is in good condition, free from cracks or leaks.[6]
-
Keep the waste container closed except when adding waste.[5]
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[7][8]
-
The label must include the full chemical name, "this compound," and the concentration if it is in a solution.[7]
-
Indicate the date when the waste was first added to the container.[7]
-
Include the name and contact information of the principal investigator or responsible person.[7]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Disposal of Contaminated Materials
-
Solid Waste: Contaminated items such as gloves, absorbent paper, and weighing paper should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[5]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[6][8] The rinsate must be collected and disposed of as hazardous liquid waste.[6][8] After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.[8]
Quantitative Data Summary
While specific disposal limits can vary by institution and municipality, the following table summarizes key quantitative considerations for hazardous waste management.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [5][8] |
| Accumulation Time Limit | Hazardous waste must be collected within 90 days of the accumulation start date. | [5] |
| Empty Container Rinsate Volume | Each rinse should be approximately 5-10% of the container's volume. | [8] |
Experimental Protocols
The procedures outlined above are based on standard hazardous waste management protocols. For specific experimental protocols that generate this compound waste, it is imperative to incorporate these waste disposal steps directly into the experimental plan. This proactive approach ensures that waste is managed safely and efficiently from the moment it is generated.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2-Biphenylmethanol
This guide provides crucial safety and logistical information for the handling and disposal of 2-Biphenylmethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber | Provides a barrier against skin contact. |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles. |
| Face | Face shield (in addition to goggles) | ANSI Z87.1 compliant | Recommended when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | Standard cotton or flame-resistant material | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Varies based on exposure level; particle filter may be sufficient for low-level dust. | Required if exposure limits are exceeded or irritation is experienced.[2] |
| Feet | Closed-toe shoes | Leather or other durable material | Prevents injury from spills and dropped objects. |
Safety and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Appearance | White powder solid | [3] |
| Melting Point | 46.00 - 48.00 °C / 114.8 - 118.4 °F | [3] |
| Boiling Point | 96 °C / 204.8 °F @ 0.04 mmHg | [3] |
| Flash Point | > 112 °C / > 233.6 °F | [3] |
| Molecular Formula | C13H12O | [3] |
| Molecular Weight | 184.24 | [3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[2][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2][5]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4]
Storage Protocol:
-
Container: Store in a tightly sealed, clearly labeled container to prevent leakage and ensure proper identification.[2][4]
-
Location: Keep in a cool, dry, and well-ventilated chemical storage area away from incompatible materials such as strong oxidizing agents.[3][5]
-
Atmosphere: For long-term storage, consider a dry, inert atmosphere to protect the compound from moisture and atmospheric contaminants.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.[4][6]
Waste Categorization:
-
Solid Waste: Contaminated consumables such as gloves, absorbent materials, and empty containers.[6]
-
Chemical Waste: Unused or surplus this compound.
Disposal Protocol:
-
Collection: Collect waste in a suitable, closed, and properly labeled container.[7]
-
Professional Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[8]
-
Incineration: A common disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5][8]
-
Container Decontamination: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination and defacing the label, the container may be disposed of as non-hazardous waste, pending institutional guidelines.[6]
Experimental Protocols
Emergency First Aid Procedures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[4]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[4]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4]
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
Cleanup: For solid spills, sweep or vacuum up the material and place it into a suitable disposal container. Avoid creating dust.[4][7] For liquid spills, absorb with an inert material.
-
Disposal: Consult local regulations for the disposal of the collected material.[4]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
